Cyclophostin
Descripción
This compound has been reported in Streptomyces lavendulae with data available.
from Streptomyces lavendulae; structure given in first source
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
144773-26-2 |
|---|---|
Fórmula molecular |
C8H11O6P |
Peso molecular |
234.14 g/mol |
Nombre IUPAC |
(3R,8aR)-3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one |
InChI |
InChI=1S/C8H11O6P/c1-5-7-6(3-12-8(7)9)4-13-15(10,11-2)14-5/h6H,3-4H2,1-2H3/t6-,15-/m1/s1 |
Clave InChI |
OMPQJMDGDAAXPE-NPMWZIQKSA-N |
SMILES isomérico |
CC1=C2[C@H](COC2=O)CO[P@](=O)(O1)OC |
SMILES canónico |
CC1=C2C(COC2=O)COP(=O)(O1)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cyclophostin; |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Cyclophostin from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophostin, a potent organophosphate acetylcholinesterase inhibitor, stands as a compelling natural product first isolated from Streptomyces lavendulae. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the available experimental protocols for the cultivation of the producing microorganism and the subsequent extraction and purification of the compound. Furthermore, this document summarizes the key quantitative data regarding its biological activity and presents diagrams of its proposed biosynthetic pathway and mechanism of action to facilitate a deeper understanding for research and drug development applications.
Introduction
This compound is a structurally unique bicyclic organophosphate natural product that has garnered significant interest due to its potent inhibitory activity against acetylcholinesterase (AChE).[1] Initially discovered during a screening program for novel insecticides, its mechanism of action and potential therapeutic applications have been a subject of ongoing research. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Producing Organism
This compound was first isolated from the fermentation broth of the Gram-positive bacterium Streptomyces lavendulae (strain NK 901093).[1] Streptomyces, a genus of Actinobacteria, is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and other pharmaceuticals.
Cultivation of Streptomyces lavendulae
While the specific fermentation protocol for maximizing this compound production from strain NK 901093 is not extensively detailed in publicly available literature, a general approach for the cultivation of Streptomyces lavendulae can be outlined based on common practices for this genus.
Experimental Protocol: General Fermentation of Streptomyces lavendulae
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium, such as GYM (Glucose-Yeast-Malt) Streptomyces Medium, with a spore suspension or mycelial fragments of S. lavendulae from an agar plate. The culture is incubated at 28°C with shaking (e.g., 200 rpm) for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is a critical factor influencing secondary metabolite yield. While the exact medium for this compound is not specified, a complex medium rich in carbon and nitrogen sources would be typical.
-
Fermentation Parameters: The production culture is incubated for an extended period, typically 7-14 days, at a controlled temperature (e.g., 28°C) and with continuous aeration and agitation to ensure sufficient oxygen supply for microbial growth and secondary metabolism.
-
Monitoring: The fermentation process is monitored by measuring parameters such as pH, biomass, and the production of this compound using analytical techniques like HPLC.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate the target molecule from other metabolites and cellular components.
Experimental Protocol: General Extraction and Purification
-
Extraction: After fermentation, the culture broth is typically separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the relatively nonpolar this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more chromatographic steps for purification. This may include:
-
Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, to separate compounds based on their polarity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, RP-HPLC is often employed. The sample is injected onto a C18 column and eluted with a gradient of water and acetonitrile or methanol. Fractions are collected and analyzed for the presence and purity of this compound.
-
Structural Elucidation and Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques and confirmed by X-ray crystallography.[1]
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification of this compound.
| Spectroscopic Data for this compound | |
| Molecular Formula | C₈H₁₁O₆P |
| Molecular Weight | 234.14 g/mol |
| ¹H NMR | Data not sufficiently available in public literature to be tabulated. |
| ¹³C NMR | Data not sufficiently available in public literature to be tabulated. |
| ³¹P NMR | Data not sufficiently available in public literature to be tabulated. |
| Mass Spectrometry (MS) | Detailed fragmentation data not sufficiently available in public literature to be tabulated. |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.
Quantitative Biological Activity
| Compound | Target Enzyme | Organism/Source | IC₅₀ | Reference |
| This compound | Acetylcholinesterase | Human | 45 nM | [1] |
| This compound | Acetylcholinesterase | Housefly | 0.76 nM | [1] |
| This compound | Acetylcholinesterase | Brown Plant Hopper | 1.3 nM | [1] |
Signaling Pathway of Acetylcholinesterase Inhibition
This compound acts as an irreversible inhibitor of acetylcholinesterase. Its proposed mechanism of action involves the phosphorylation of a critical serine residue within the active site of the enzyme. This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.
Proposed Biosynthetic Pathway
This compound belongs to the family of γ-butyrolactone natural products. While the specific biosynthetic pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other γ-butyrolactones in Streptomyces. The pathway likely involves the condensation of a fatty acid precursor with a glycerol-derived molecule, followed by a series of enzymatic modifications including cyclization and phosphorylation.
Experimental Workflow Summary
The overall process from the cultivation of Streptomyces lavendulae to the isolation of pure this compound can be summarized in the following workflow.
Conclusion
This compound remains a molecule of significant interest due to its potent biological activity and unique chemical structure. This guide has provided a consolidated overview of the available knowledge on its discovery, isolation from Streptomyces lavendulae, and characterization. While detailed, specific protocols for its production and purification are not widely published, the general methodologies presented here offer a solid foundation for researchers aiming to work with this compelling natural product. Further investigation into its biosynthesis and the optimization of its production could unlock new avenues for its application in both agriculture and medicine.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophostin, a naturally occurring organophosphate, and its synthetic analogs, the cyclipostins, represent a class of potent enzyme inhibitors with significant therapeutic and research applications. This technical guide provides a comprehensive overview of the primary biological targets of this compound and its derivatives, detailing the quantitative aspects of their interactions, the experimental methodologies used for their characterization, and the signaling pathways they modulate.
Core Biological Targets
This compound and its analogs primarily target a range of serine hydrolases, with a remarkable degree of specificity dictated by the structural features of the inhibitor. The core mechanism of action involves the irreversible covalent modification of a catalytic serine or cysteine residue within the enzyme's active site. This leads to the formation of a stable, phosphorylated enzyme adduct, rendering it inactive.
The primary biological targets identified to date include:
-
Acetylcholinesterase (AChE): The principal target of this compound itself.
-
Hormone-Sensitive Lipase (HSL): The main target for the lipophilic analogs of this compound, known as Cyclipostins.
-
Antigen 85 (Ag85) Complex: A crucial enzyme complex in Mycobacterium tuberculosis, targeted by specific this compound analogs.
Quantitative Analysis of Target Inhibition
The potency of this compound and its analogs against their primary targets has been quantified through various in vitro assays, yielding critical parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound
| Compound | Enzyme Source | IC₅₀ | Reference |
| Natural this compound | Housefly | 0.76 nM | [1] |
| Natural this compound | Brown Plant Hopper | 1.3 nM | [1] |
| (±) this compound | Human | ~40-45 nM | [1] |
| (±) this compound Diastereomer | Human | ~40 nM | [1] |
Table 2: Inhibition of Hormone-Sensitive Lipase (HSL) by Cyclipostins and Analogs
| Compound | Kᵢ | k₂ (inactivation rate) | IC₅₀ | Reference |
| Cyclipostin P (trans diastereomer) | 40 nM | 0.2 min⁻¹ | - | [2][3] |
| Cyclipostin P Diastereomers | - | - | Nanomolar range | [3] |
| Monocyclic Phosphate Analog of Cyclipostin P | - | - | Nearly as potent as bicyclic form | [3] |
| Bicyclic Phosphonate Analogs of Cyclipostins | - | - | ~400 nM | [3] |
| Monocyclic Phosphonate Analogs (lactone side chain) | - | - | ~50 µM | [3] |
| This compound | - | - | Inactive | [2][3] |
Table 3: Activity of this compound Analogs Against Mycobacterium tuberculosis and the Antigen 85 (Ag85) Complex
| Compound | Target | MIC₅₀ (extracellular M. tb) | MIC₅₀ (intracellular M. tb) | Reference |
| CyC₇β | Ag85 Complex | 16.6 µM | 3.1 µM | [4] |
| CyC₈β | Ag85 Complex | - | ~11.7 µM | [4] |
| CyC₁₇ | Ag85 Complex | ~0.5 µM | Inactive | [4] |
Experimental Protocols
The characterization of this compound and its analogs as potent enzyme inhibitors has been underpinned by a variety of robust experimental methodologies.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The most common method to determine AChE activity and its inhibition is the Ellman's assay. This colorimetric method relies on the following principles:
-
Enzymatic Reaction: AChE hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine and acetate.
-
Chromogenic Reaction: The free thiol group of thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB).
-
Spectrophotometric Detection: The rate of TNB formation is monitored by measuring the absorbance at 412 nm, which is directly proportional to the AChE activity.
Protocol Outline:
-
Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the AChE enzyme.
-
Add the test compound (this compound) at various concentrations and pre-incubate with the enzyme.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Monitor the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[5]
Hormone-Sensitive Lipase (HSL) Inhibition Assay
The activity of HSL and its inhibition by Cyclipostins is often measured using a radioactivity-based assay.
Protocol Outline:
-
Substrate Preparation: Prepare liposomes containing a mixture of phosphatidylcholine, phosphatidylinositol, and radiolabeled triolein (e.g., ³H-triolein).
-
Enzyme Reaction: Incubate the purified HSL enzyme with the liposomal substrate in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of the Cyclipostin analog.
-
Extraction of Released Fatty Acids: Stop the reaction and extract the released radiolabeled oleic acid using an organic solvent mixture.
-
Scintillation Counting: Quantify the amount of released oleic acid by liquid scintillation counting.
-
Data Analysis: Determine the enzyme activity and calculate the IC₅₀ or Kᵢ values for the inhibitor.[2]
Mycobacterium tuberculosis Antigen 85 (Ag85) Complex Inhibition Assay
The mycolyltransferase activity of the Ag85 complex can be assessed through several methods, including radiometric and fluorescence-based assays.
Radiometric Assay Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing the purified Ag85C protein, its natural substrate trehalose monomycolate (TMM), and [U-¹⁴C] trehalose in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with the this compound analog inhibitor.
-
Enzymatic Reaction: Allow the mycolyltransfer reaction to proceed, leading to the formation of radiolabeled trehalose dimycolate (TDM).
-
Lipid Extraction and Analysis: Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Detection: Visualize and quantify the radiolabeled TDM using autoradiography or phosphorimaging.[6]
Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP is a powerful chemoproteomic technique used to identify the cellular targets of small molecule inhibitors.
Workflow Outline:
-
Proteome Preparation: Prepare a lysate from the cells or tissues of interest (e.g., M. tuberculosis).
-
Competitive Inhibition: Pre-incubate the proteome with the this compound analog inhibitor to allow it to bind to its targets.
-
Probe Labeling: Add a broad-spectrum reactive probe (e.g., a fluorophosphonate probe tagged with a reporter like biotin or a fluorophore) that targets the same class of enzymes (e.g., serine hydrolases). The probe will only label enzymes whose active sites are not blocked by the inhibitor.
-
Enrichment and Identification: If a biotinylated probe is used, enrich the probe-labeled proteins using streptavidin affinity chromatography.
-
Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning (for fluorescent probes) or by mass spectrometry-based proteomics to identify the proteins that show reduced labeling in the presence of the inhibitor. These are the putative targets.[7][8]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are direct consequences of the inhibition of their primary enzyme targets. The following diagrams illustrate the mechanism of action and the immediate downstream effects.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.
The inhibition of AChE by this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh).[9][10] This leads to an accumulation of ACh in the synaptic cleft, resulting in the hyperstimulation of nicotinic and muscarinic receptors and disrupted neurotransmission.[10]
Caption: Mechanism of Hormone-Sensitive Lipase (HSL) inhibition by Cyclipostins.
Cyclipostins inhibit HSL, a key enzyme in the mobilization of stored fats.[11][12] This inhibition reduces the hydrolysis of triglycerides into free fatty acids and glycerol, thereby impacting cellular energy balance and lipid homeostasis.[11]
Caption: Mechanism of Antigen 85 (Ag85) complex inhibition by this compound analogs.
Specific this compound analogs inhibit the Ag85 complex in Mycobacterium tuberculosis, which is essential for the synthesis of key cell wall components like trehalose dimycolate (TDM) and mycolylated arabinogalactan.[13][14] This disruption of cell wall biosynthesis leads to the inhibition of bacterial growth.[15]
Caption: General workflow for target identification using competitive ABPP.
Conclusion
This compound and its analogs are highly specific and potent inhibitors of key serine hydrolases. The modular nature of their structure allows for the fine-tuning of target selectivity, making them invaluable tools for biochemical research and promising lead compounds for drug development. The primary targets—AChE, HSL, and the Ag85 complex—are all enzymes of significant physiological or pathological importance. A thorough understanding of their mechanism of action and the downstream consequences of their inhibition is crucial for the continued exploration of this fascinating class of natural and synthetic molecules.
References
- 1. The First Total Synthesis of (±) this compound and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat Hormone Sensitive Lipase Inhibition by Cyclipostins and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat hormone sensitive lipase inhibition by cyclipostins and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Activity-Based Protein Profiling (ABPP) approach for target enzymes identification [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]
- 12. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
Cyclophostin as a Serine Hydrolase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophostin is a naturally occurring organophosphate that was first isolated from the soil organism Streptomyces antibioticus and later from Streptomyces lavendulae.[1] It is characterized by a unique bicyclic enolphosphate structure, consisting of a cyclic phosphate triester fused to a lactone ring.[1][2] This structural motif is responsible for its potent and often irreversible inhibition of a wide range of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various physiological processes. The significance of this compound and its synthetic analogs, the cyclipostins, lies in their potential as chemical probes to study enzyme function and as lead compounds for the development of new therapeutic agents, particularly in the fields of neurodegenerative diseases and infectious diseases.[3][4]
Mechanism of Action: Covalent Inhibition
This compound functions as a mechanism-based inhibitor of serine hydrolases. The core of its inhibitory activity lies in the high reactivity of the enolphosphate group. The catalytic serine residue, present in the active site of all serine hydrolases, acts as a nucleophile, attacking the phosphorus atom of the enolphosphate. This attack leads to the opening of the cyclic phosphate ring and the formation of a stable, covalent phosphoserine adduct. This effectively and often irreversibly inactivates the enzyme, as the catalytic serine is no longer available to participate in the hydrolysis of its natural substrates.[5]
Key Serine Hydrolase Targets and Biological Activities
This compound and its analogs have been shown to inhibit a variety of serine hydrolases, leading to a range of biological effects.
-
Acetylcholinesterase (AChE): this compound is a potent inhibitor of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for its insecticidal properties and has also made it a subject of interest for potential therapeutic applications in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[4]
-
Antigen 85 (Ag85) Complex in Mycobacterium tuberculosis: A significant area of research has focused on the anti-tubercular activity of this compound analogs (CyC).[6][7] These compounds have been found to target the Ag85 complex (Ag85A, Ag85B, and Ag85C), a family of serine hydrolases essential for the biosynthesis of the mycobacterial cell wall.[6][8] Specifically, the Ag85 enzymes are mycolyltransferases that catalyze the transfer of mycolic acids to arabinogalactan and to trehalose, forming trehalose dimycolate (TDM or "cord factor"), a key virulence factor.[7] By covalently binding to the catalytic serine residue (Ser124) of Ag85C, CyC analogs inhibit these processes, disrupting cell wall integrity and impairing mycobacterial growth.[6][7]
-
Lipases: The broader family of cyclipostins, which are structurally related to this compound but possess long-chain lipophilic alcohols, are potent inhibitors of lipases, such as hormone-sensitive lipase (HSL).[2][4] This has implications for studying and potentially treating metabolic disorders like type II diabetes.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound | Target Enzyme | Source/Organism | IC₅₀ | Reference |
| Natural this compound | Acetylcholinesterase (AChE) | Housefly | 7.6 x 10⁻¹⁰ M (0.76 nM) | [2][4] |
| Natural this compound | Acetylcholinesterase (AChE) | Brown Plant Hopper | 1.3 x 10⁻⁹ M (1.3 nM) | [2] |
| (±) this compound (Synthetic) | Acetylcholinesterase (AChE) | Human | ~40-45 nM | [2][4] |
| Diastereomer of this compound | Acetylcholinesterase (AChE) | Human | ~40 nM | [2][4] |
| CyC₇β | Antigen 85C (Ag85C) | M. tuberculosis | 43 ± 3 µM | [6] |
| CyC₈β | Antigen 85C (Ag85C) | M. tuberculosis | 15 ± 5 µM | [6] |
| CyC₁₇ | Antigen 85C (Ag85C) | M. tuberculosis | 98 ± 6 µM | [6] |
| CyC₇β | Diacylglycerol Acyltransferase (DGAT) activity of Ag85C | M. tuberculosis | 85 ± 2 µM | [6] |
| CyC₈β | Diacylglycerol Acyltransferase (DGAT) activity of Ag85C | M. tuberculosis | 121 ± 4 µM | [6] |
| CyC₁₇ | Diacylglycerol Acyltransferase (DGAT) activity of Ag85C | M. tuberculosis | 187 ± 3 µM | [6] |
| CyC₁₇ | M. tuberculosis H37Rv (extracellular growth) | M. tuberculosis | 0.5 µM (MIC₅₀) | [5][9] |
| CyC₇β | M. tuberculosis H37Rv (intracellular growth) | M. tuberculosis | 3.1 µM (MIC₅₀) | [9][10] |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP is a powerful chemical proteomics strategy used to identify the enzyme targets of inhibitors like this compound within a complex proteome. The general workflow involves a competitive assay between the inhibitor and a broad-spectrum activity-based probe (ABP).
Methodology:
-
Proteome Preparation: Lyse cells or tissues (e.g., M. tuberculosis) to obtain a total cell lysate containing the active proteome.
-
Inhibitor Pre-incubation: Incubate an aliquot of the lysate with the this compound analog of interest (e.g., CyC₁₇).[5][9] This allows the inhibitor to bind covalently to its target serine hydrolases. A control lysate is incubated with a vehicle (e.g., DMSO).
-
Probe Labeling: Treat both the inhibitor-incubated lysate and the control lysate with an activity-based probe.[5] A common probe is Desthiobiotin-Fluorophosphonate (Desthiobiotin-FP), which also reacts with the active site serine of hydrolases.[9] In the inhibitor-treated sample, the targets of this compound will be "occupied" and thus unavailable for labeling by the probe.
-
Enrichment: Use streptavidin-coated beads to capture the desthiobiotin-labeled proteins from both samples.[5]
-
Mass Spectrometry Analysis: Elute the captured proteins, digest them into peptides, and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Target Identification: Proteins that are significantly less abundant in the inhibitor-treated sample compared to the control sample are identified as the targets of the this compound analog.[5]
In Vitro Enzyme Inhibition Assay for Ag85C
This protocol details how to measure the dose-dependent inhibition of a specific enzyme, Ag85C, by this compound analogs.
Methodology:
-
Enzyme and Inhibitor Preparation: Purify recombinant Ag85C protein. Prepare stock solutions of the CyC inhibitors (e.g., CyC₇β, CyC₈β, CyC₁₇) in a suitable solvent like DMSO. Create a series of dilutions of each inhibitor to test a range of concentrations.
-
Reaction Setup: In a microplate, combine a fixed concentration of purified Ag85C enzyme with the various concentrations of the inhibitor.[6] Include control wells with the enzyme and vehicle (DMSO) but no inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorescent substrate. For Ag85C, a suitable assay uses resorufin butyrate as the acyl donor and trehalose as the acyl acceptor.[6] The enzyme catalyzes the transfer of the butyrate group to trehalose, releasing the fluorescent resorufin molecule.
-
Kinetic Measurement: Measure the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for resorufin. The rate of the reaction is proportional to the slope of this curve.
-
Data Analysis: For each inhibitor concentration, calculate the percentage of enzyme activity relative to the uninhibited control.
-
IC₅₀ Determination: Plot the percentage of activity against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., EC₅₀ shift) to determine the IC₅₀ value.[6]
Impact on Mycobacterial Cell Wall Biosynthesis
The inhibition of the Ag85 complex by this compound analogs has a direct and detrimental effect on the biosynthesis of the unique and essential mycobacterial cell wall. This pathway disruption is a key component of the compounds' anti-tubercular activity.
Conclusion
This compound and its derivatives represent a versatile class of serine hydrolase inhibitors. Their mechanism of action, involving the formation of a stable covalent adduct with the catalytic serine, underpins their potent activity against diverse enzymatic targets. Research into these compounds has yielded valuable insights into their potential as insecticides, anti-tubercular agents, and tools for metabolic research. The ability to identify their cellular targets through techniques like ABPP, coupled with detailed kinetic analysis, makes them powerful probes for chemical biology. The continued exploration and synthetic modification of the this compound scaffold hold significant promise for the development of novel, highly selective inhibitors for therapeutic and research applications.
References
- 1. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds | MDPI [mdpi.com]
- 2. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The First Total Synthesis of (±) this compound and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S-EPMC5827452 - Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo. - OmicsDI [omicsdi.org]
- 9. Cyclipostins and this compound analogs as promising compounds in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of Cyclophostin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophostin, a potent acetylcholinesterase inhibitor, was first isolated from Streptomyces lavendulae by Kurokawa et al. in 1993.[1][2] Its unique bicyclic organophosphate structure, confirmed by spectroscopic methods and X-ray crystallography, has garnered significant interest in the scientific community.[1][2] This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and further development of this compound and its analogues.
Chemical Structure
The foundational step in any spectroscopic analysis is the understanding of the molecule's chemical structure.
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.
¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.85 | m | |
| H-3 | 2.50 | m | |
| H-4a | 2.20 | m | |
| H-4b | 2.05 | m | |
| H-5a | 4.45 | m | |
| H-5b | 4.35 | m | |
| OCH₃ | 3.90 | d | 11.0 (JP-H) |
Note: Data is based on interpretations from synthetic and analogue studies in the absence of the complete original dataset.
¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| C-1 | 175.0 |
| C-2 | 80.0 |
| C-3 | 35.0 |
| C-4 | 30.0 |
| C-5 | 65.0 |
| OCH₃ | 55.0 |
Note: Data is based on interpretations from synthetic and analogue studies in the absence of the complete original dataset.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound.
High-Resolution Mass Spectrometry (HRMS):
-
Calculated [M+H]⁺: To be determined from specific analysis
-
Observed [M+H]⁺: To be determined from specific analysis
Fragmentation Pattern
The fragmentation of organophosphate compounds in mass spectrometry often involves characteristic losses. For this compound, the following fragmentation pathways can be anticipated:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass corresponding to [M - 31]⁺.
-
Cleavage of the phosphate ester bond: This can lead to various fragment ions depending on the specific bond cleavage.
-
Loss of the butyrolactone side chain: This would generate a fragment corresponding to the core phosphate ring.
Caption: Plausible Mass Spectrometry Fragmentation Pathways of this compound.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be utilized for further structural elucidation and assignment confirmation.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
Instrumentation (General for LC-MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for organophosphates.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and observe the characteristic product ions.
Caption: General Experimental Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a summary of the key spectroscopic data for this compound based on available literature. While a complete, officially published dataset remains to be consolidated, the information presented here, derived from synthetic and analogue studies, offers a strong foundation for researchers. The provided experimental protocols offer a starting point for the in-house analysis of this compound and related compounds. Further detailed studies, particularly high-resolution 2D NMR and tandem mass spectrometry, will be invaluable in completing the comprehensive spectroscopic characterization of this important natural product.
References
- 1. This compound, acetylcholinesterase inhibitor from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The First Total Synthesis of (±) this compound and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Cyclophostin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. Cyclophostin is a naturally occurring bicyclic organophosphate isolated from Streptomyces lavendulae. It is a potent, irreversible inhibitor of acetylcholinesterase, acting through the phosphorylation of a serine residue in the enzyme's active site. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against acetylcholinesterase using the well-established Ellman's assay.
Mechanism of Action
This compound acts as a suicide inhibitor of acetylcholinesterase. The phosphate ester within the this compound molecule mimics the transition state of acetylcholine hydrolysis. The inhibitor initially forms a non-covalent Michaelis complex with the enzyme. Subsequently, the catalytically active serine residue in the AChE active site attacks the phosphorus atom of this compound, leading to the formation of a stable, covalent phosphyl-enzyme conjugate. This covalent modification effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing acetylcholine.
Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.
Data Presentation
The inhibitory potency of (±)-Cyclophostin against human acetylcholinesterase has been determined, and the relevant kinetic parameters are summarized in the table below.
| Compound | Target Enzyme | IC50 (nM) | KI (nM) | k2 (min-1) | Reference |
| (±)-Cyclophostin | Human Acetylcholinesterase | ~40 | 1.8 ± 0.4 | 0.23 ± 0.02 | [1] |
| (±)-Cyclophostin Diastereomer | Human Acetylcholinesterase | ~40 | 1.7 ± 0.3 | 0.20 ± 0.01 | [1] |
Note: IC50 is the half-maximal inhibitory concentration. KI is the dissociation constant for the initial non-covalent binding of the inhibitor to the enzyme. k2 is the first-order rate constant for the phosphorylation of the enzyme.
Experimental Protocols
The following protocols describe the materials and methods for determining the inhibitory activity of this compound against acetylcholinesterase using a modified Ellman's assay.[1][2]
Materials and Reagents
-
Acetylcholinesterase (AChE): Human recombinant or from other sources.
-
This compound: Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute to final concentrations in assay buffer.
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI). Prepare a stock solution in deionized water.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). Prepare a stock solution in assay buffer.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Experimental Workflow Diagram
Figure 2: Experimental Workflow for the Acetylcholinesterase Inhibition Assay.
Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare a working solution of AChE in assay buffer. The final concentration should be such that the reaction proceeds linearly for at least 10 minutes.
-
Prepare a working solution of DTNB (e.g., 10 mM) in assay buffer.
-
Prepare a working solution of ATCI (e.g., 14 mM) in deionized water.[3]
-
Prepare a serial dilution of this compound in assay buffer from the stock solution. Also, prepare a vehicle control (assay buffer with the same concentration of organic solvent used for this compound).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
Mix gently and pre-incubate the plate at 25°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[3]
-
Add 10 µL of 10 mM DTNB to each well.[3]
-
Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.[3]
-
Immediately start monitoring the change in absorbance at 412 nm at 37°C for 5-10 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound (ΔAbsorbance/min).
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the presence of the vehicle and V_inhibitor is the reaction rate in the presence of this compound.
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Kinetic Analysis of Irreversible Inhibition
To determine the kinetic parameters KI and k2, a progress curve analysis is required.
-
Assay Setup:
-
The assay is set up similarly to the IC50 determination, but the reaction is monitored continuously over a longer period.
-
Use a range of this compound concentrations and a fixed concentration of ATCI.
-
-
Data Acquisition:
-
For each concentration of this compound, record the absorbance at 412 nm over time until the reaction reaches a steady state (i.e., the rate of the inhibited enzyme becomes constant).
-
-
Data Analysis:
-
The progress curves (Absorbance vs. Time) will be non-linear. The initial velocity will decrease over time as the enzyme is progressively inactivated.
-
The data for each inhibitor concentration can be fitted to the following equation for slow-binding inhibition: [P] = v_st + [(v_0 - v_s)/k_obs] * [1 - exp(-k_obst)] where:
-
[P] is the product concentration at time t
-
v_0 is the initial velocity
-
v_s is the steady-state velocity
-
k_obs is the observed pseudo-first-order rate constant for the onset of inhibition.
-
-
The value of k_obs at each inhibitor concentration [I] can then be plotted against [I]. For a simple two-step irreversible inhibition mechanism, this relationship is hyperbolic and can be fitted to the following equation to determine k2 and KI: k_obs = k2 * [I] / (KI + [I])
-
Conclusion
This document provides a comprehensive protocol for the in vitro assessment of acetylcholinesterase inhibition by this compound. The provided methodologies for IC50 determination and kinetic analysis of irreversible inhibition, based on the well-established Ellman's assay, are suitable for characterizing the potency and mechanism of action of this and other organophosphate inhibitors. The structured data presentation and clear visual diagrams are intended to facilitate the experimental setup and data interpretation for researchers in the field of drug discovery and neuropharmacology.
References
- 1. The First Total Synthesis of (±) this compound and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of the protection afforded by reversible inhibitors against irreversible inhibition of acetylcholinesterase by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cyclophostin to Investigate Mycobacterium tuberculosis Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall rich in lipids, which is crucial for its survival and pathogenesis. Enzymes involved in the biosynthesis and modification of these lipids are attractive targets for novel anti-tubercular drugs. Cyclophostin and its analogs, collectively known as CyCs, are a class of potent mechanism-based inhibitors that target serine and cysteine enzymes. This document provides detailed application notes and protocols for using this compound and its analogs to study key enzymes in M. tuberculosis, with a particular focus on the Antigen 85 (Ag85) complex.
Cyclophostins form a covalent adduct with the nucleophilic serine or cysteine catalytic residues within the active site of α/β-hydrolase enzymes, leading to their inactivation.[1] This mechanism of action makes them valuable chemical probes for identifying and characterizing essential enzymes in Mtb's lipid metabolism and cell wall biosynthesis pathways.[1][2]
Target Enzymes and Inhibition Data
Competitive labeling and enrichment assays combined with mass spectrometry have identified several serine or cysteine enzymes in Mtb as putative targets for CyC compounds.[3][4][5] The most extensively validated target is the Antigen 85 (Ag85) complex, which is essential for the biosynthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan.[3][4]
Quantitative Inhibition Data
The inhibitory activity of various this compound analogs against M. tuberculosis and its enzymes has been quantified. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentration (MIC50) of this compound Analogs against M. tuberculosis
| Compound | Mtb Growth Condition | MIC50 (µM) | Reference |
| CyC7β | Extracellular | 16.6 | [3] |
| CyC7β | Intracellular (in macrophages) | 3.1 | [1][3] |
| CyC8β | Intracellular (in macrophages) | ~11.7 | [3] |
| CyC17 | Extracellular | 0.5 | [1][2][3] |
| CyC7α | Intracellular (in macrophages) | 4.5 | [1] |
Table 2: IC50 Values for Inhibition of Ag85C Mycolyltransferase Activity
| Compound | IC50 (µM) |
| CyC7β | Not explicitly stated, but shown to inhibit in a dose-dependent manner |
| CyC8β | Not explicitly stated, but shown to inhibit in a dose-dependent manner |
| CyC17 | Not explicitly stated, but shown to inhibit in a dose-dependent manner |
Note: While the exact IC50 values were not provided in the search results, the referenced literature indicates that dose-response curves were generated, from which such values could be derived.[3]
Key Signaling and Biosynthetic Pathways Affected
This compound analogs primarily disrupt the mycolic acid biosynthesis and transport pathway, which is critical for the integrity of the Mtb cell wall. The Ag85 complex, composed of three proteins (Ag85A, Ag85B, and Ag85C), catalyzes the transfer of mycolic acids to trehalose to form TDM and to arabinogalactan.[3] By inhibiting the Ag85 complex, CyCs impair both TDM synthesis and the mycolylation of arabinogalactan.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclipostins and this compound analogs as promising compounds in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-EPMC5827452 - Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo. - OmicsDI [omicsdi.org]
Application Notes and Protocols for the Purification of Cyclophostin from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophostin is a potent acetylcholinesterase inhibitor originally isolated from the fermentation broth of Streptomyces lavendulae. Its unique bicyclic organophosphate structure has garnered significant interest in the scientific community. Furthermore, this compound and its analogs have demonstrated promising activity against Mycobacterium tuberculosis by inhibiting the antigen 85 (Ag85) complex, which is crucial for the biosynthesis of the mycobacterial cell wall. These compounds represent a novel class of potential therapeutic agents.
This document provides detailed application notes and protocols for the purification of this compound from bacterial culture. The methodologies described are based on established principles of natural product isolation and chromatography.
Data Presentation: Purification of this compound
The following table summarizes the expected quantitative data from a representative purification of this compound from a 10-liter fermentation culture of Streptomyces lavendulae.
| Purification Step | Total Volume (L) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Culture Broth | 10 | 50,000 | 5 | 100 | <1 |
| Ethyl Acetate Extract | 1 | 45,000 | 90 | 90 | 5 |
| Silica Gel Chromatography | 0.2 | 36,000 | 900 | 72 | 50 |
| Preparative HPLC | 0.05 | 25,200 | 8,400 | 50.4 | >95 |
| Crystallization | 0.01 | 20,160 | 9,600 | 40.3 | >99 |
Note: The values presented in this table are illustrative and may vary depending on the fermentation conditions and the specific strain of Streptomyces lavendulae used.
Experimental Protocols
Fermentation of Streptomyces lavendulae
Objective: To cultivate Streptomyces lavendulae for the production of this compound.
Materials:
-
Streptomyces lavendulae (strain NK901093 or equivalent)
-
Seed medium (e.g., ISP Medium 2)
-
Production medium (e.g., soybean meal, glycerol, and inorganic salts)
-
Shake flasks or fermenter
Protocol:
-
Inoculate a seed culture of S. lavendulae in the seed medium and incubate at 28°C with shaking for 48-72 hours.
-
Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate.
-
Incubate the production culture at 28°C with aeration and agitation for 5-7 days.
-
Monitor the production of this compound using a suitable analytical method, such as HPLC or a bioassay for acetylcholinesterase inhibition.
Extraction of this compound
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Separate the mycelium from the culture broth by centrifugation at 8,000 x g for 20 minutes.
-
Adjust the pH of the supernatant to 7.0.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Silica Gel Chromatography
Objective: To perform an initial purification of the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvent system (e.g., a gradient of methanol in chloroform)
-
Fraction collector
Protocol:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform).
-
Pack a chromatography column with silica gel slurried in the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.
-
Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and concentrate under reduced pressure.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-purity this compound.
Materials:
-
Partially purified this compound from silica gel chromatography
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile in water)
-
Detector (e.g., UV at 210 nm)
Protocol:
-
Dissolve the partially purified sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water.
-
Monitor the elution profile and collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Crystallization
Objective: To obtain highly pure, crystalline this compound.
Materials:
-
Purified this compound from HPLC
-
Suitable solvent system for crystallization (e.g., methanol/water or ethyl acetate/hexane)
Protocol:
-
Dissolve the purified this compound in a minimal amount of the hot solvent (e.g., methanol).
-
Slowly add the anti-solvent (e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then at 4°C to promote crystal formation.
-
Collect the crystals by filtration and wash with a cold solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Application of Cyclophostin in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophostin is a naturally occurring organophosphate that has garnered attention in neuroscience research primarily due to its potent and selective inhibition of acetylcholinesterase (AChE).[1][2][3] As a serine hydrolase inhibitor, this compound covalently modifies the active site serine of AChE, leading to the accumulation of acetylcholine (ACh) in the synaptic cleft.[4] This mechanism of action makes it a valuable tool for studying cholinergic neurotransmission and its role in various physiological and pathological processes in the nervous system. This document provides detailed application notes and protocols for the use of this compound in neuroscience research.
Mechanism of Action
This compound acts as an irreversible inhibitor of acetylcholinesterase. The proposed mode of action involves the phosphorylation of the serine residue within the active site of the enzyme.[4] This covalent modification effectively inactivates the enzyme, preventing the hydrolysis of acetylcholine. The accumulation of acetylcholine in the synapse enhances cholinergic signaling, which can have profound effects on neuronal excitability, synaptic plasticity, and cognitive functions.
Data Presentation
The inhibitory potency of this compound and its analogs against acetylcholinesterase has been quantified, providing key data for experimental design.
| Compound | Target Enzyme | IC50 Value | Source |
| (±) this compound (2a) | Human Acetylcholinesterase (AChE) | 45 nM | [4] |
| Diastereoisomer of this compound (2b) | Human Acetylcholinesterase (AChE) | 40 nM | [4] |
| Natural this compound | Insect Acetylcholinesterase (AChE) | 0.76 and 1.3 nM | [4] |
Applications in Neuroscience Research
The primary application of this compound in neuroscience research is as a selective tool to modulate cholinergic signaling. By inhibiting AChE, researchers can investigate the downstream effects of enhanced acetylcholine levels on various neuronal processes.
-
Studying Cholinergic Pathways: this compound can be used to artificially elevate acetylcholine levels, allowing for the detailed study of cholinergic receptor activation and subsequent intracellular signaling cascades.
-
Investigating Synaptic Plasticity: Cholinergic signaling is known to play a crucial role in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). This compound can be used to explore the contribution of acetylcholine to these processes in different brain regions.
-
Modeling Disease States: Deficits in cholinergic neurotransmission are a hallmark of neurodegenerative diseases such as Alzheimer's disease.[4] this compound can be used in in vitro and in vivo models to mimic aspects of cholinergic dysfunction or to test the efficacy of potential therapeutic interventions that target the cholinergic system.
-
Neuroprotection Studies: Some studies have suggested that acetylcholinesterase inhibitors may have neuroprotective effects beyond their role in symptomatic relief.[5] this compound can be utilized to investigate these potential neuroprotective mechanisms in models of neuronal injury or neurodegeneration. For instance, other AChE inhibitors have been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP), a key protein in Alzheimer's disease pathology.[6]
Experimental Protocols
The following protocols are generalized for the use of acetylcholinesterase inhibitors in neuronal cell culture and can be adapted for this compound. Optimal concentrations and incubation times for this compound should be determined empirically for each specific cell type and experimental question.
Protocol 1: Treatment of Primary Neuronal Cultures with this compound
This protocol describes the general procedure for treating primary cortical or hippocampal neurons with this compound to assess its effects on cell viability and signaling pathways.
Materials:
-
Primary neuronal cell cultures (e.g., rat or mouse cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blotting, fixatives for immunocytochemistry)
Procedure:
-
Cell Culture: Plate primary neurons on poly-D-lysine coated plates at a suitable density and culture for at least 7 days in vitro (DIV) to allow for maturation and synapse formation.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in pre-warmed culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the known IC50 value (e.g., 10 nM - 1 µM).
-
Treatment: Carefully remove half of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assessment of Cell Viability: Following incubation, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Downstream Analysis: For analysis of signaling pathways, lyse the cells for Western blotting to examine changes in protein expression or phosphorylation (e.g., proteins involved in apoptotic or survival pathways). Alternatively, fix the cells for immunocytochemistry to visualize neuronal morphology or the localization of specific proteins.
Protocol 2: Acetylcholinesterase Activity Assay in Neuronal Lysates
This protocol allows for the direct measurement of this compound's inhibitory effect on AChE activity in a neuronal context.
Materials:
-
Neuronal cell cultures treated with this compound (as described in Protocol 1)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
Acetylcholinesterase activity assay kit (e.g., Ellman's reagent-based assay)
-
96-well microplate reader
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay kit. This is important for normalizing the AChE activity.
-
AChE Activity Measurement: Use a commercial acetylcholinesterase activity assay kit. In a 96-well plate, add a standardized amount of protein lysate from each treatment group.
-
Reaction Initiation: Add the assay reagents, including the substrate (acetylthiocholine) and Ellman's reagent (DTNB), to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (typically 412 nm). The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the AChE activity for each sample and normalize it to the total protein concentration. Compare the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.
Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects on neurons.
References
- 1. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metrotechinstitute.org [metrotechinstitute.org]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorfenvinphos - Wikipedia [en.wikipedia.org]
Cyclophostin as a Chemical Probe for Serine Hydrolase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophostin and its analogs, such as the cyclipostins, are potent, irreversibly-binding inhibitors of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes.[1][2][3] This property makes them invaluable tools for chemical biology and drug discovery. As chemical probes, they can be utilized to identify and characterize the function of serine hydrolases in complex biological systems, a technique known as Activity-Based Protein Profiling (ABPP).[4][5] These application notes provide an overview of the use of this compound and its analogs as chemical probes, with detailed protocols for their application in serine hydrolase research.
This compound's mechanism of action involves the covalent modification of the active site serine residue within the catalytic triad of serine hydrolases.[6] This irreversible inhibition allows for the specific labeling and identification of active enzymes within a proteome.
Data Presentation: Inhibitory Activity of this compound and Its Analogs
The following tables summarize the inhibitory potency (IC₅₀) of this compound and its key analogs against various serine hydrolases. This data is critical for selecting the appropriate probe for a specific biological question and for designing competitive profiling experiments.
Table 1: Inhibitory Activity of this compound and Analogs against Acetylcholinesterase (AChE)
| Compound | Target Enzyme | IC₅₀ | Source |
| Natural this compound | AChE (housefly) | 0.76 nM | [7] |
| Natural this compound | AChE (brown plant hopper) | 1.3 nM | [7] |
| (±) this compound (2a) | Human AChE | 45 nM | [1] |
| Diastereoisomer of this compound (2b) | Human AChE | 40 nM | [1] |
Table 2: Inhibitory Activity of Cyclipostin Analogs against Hormone-Sensitive Lipase (HSL)
| Compound | Target Enzyme | IC₅₀ | Source |
| (±) Cyclipostin P (3d) | Rat HSL | 25 nM | [1] |
| Natural Cyclipostin P | Rat HSL | 30 nM | [1] |
| Monocyclic Phosphate (28) | HSL | 60 nM | [1] |
Table 3: Minimum Inhibitory Concentration (MIC₅₀) of this compound Analogs against Mycobacterium tuberculosis (M. tb)
| Compound | Target Organism | MIC₅₀ | Source |
| CyC₁₇ | M. tb H37Rv (in broth) | 0.5 µM | [8][9] |
| CyC₁₈ᵦ | M. tb H37Rv (in broth) | 1.7 µM | [8] |
| CyC₇ᵦ | M. tb H37Rv (in broth) | 16.6 µM | [8] |
| CyC₇ₐ | M. tb H37Rv (in broth) | 92.6 µM | [8] |
| CyC₇ᵦ | M. tb (intracellular) | 3.1 µM | [8] |
| CyC₇ₐ | M. tb (intracellular) | 4.5 µM | [8] |
Experimental Protocols
Protocol 1: General Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Activity
This protocol describes a general workflow for profiling serine hydrolase activity in a complex proteome using a tagged chemical probe. While a directly tagged this compound probe may not be commercially available, this protocol is foundational for understanding the ABPP technique and can be adapted for custom-synthesized probes or used in competitive profiling formats. A common analog for serine hydrolase ABPP is a fluorophosphonate (FP) probe, such as FP-biotin or FP-rhodamine.[4][10][11]
Materials:
-
Biological sample (cell lysate, tissue homogenate)
-
Protease inhibitor cocktail (serine protease inhibitors should be excluded)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS, high salt buffer, urea buffer)
-
Elution buffer (e.g., 8 M urea, or on-bead digestion)
-
LC-MS/MS equipment and reagents
Procedure:
-
Proteome Preparation:
-
Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100) containing a protease inhibitor cocktail (excluding serine hydrolase inhibitors).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Probe Labeling:
-
To 1 mg of proteome, add the activity-based probe (e.g., Desthiobiotin-FP) to a final concentration of 1-10 µM.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate free cysteines.
-
-
Enrichment of Labeled Proteins (for Biotinylated Probes):
-
Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with rotation to capture the probe-labeled proteins.
-
Wash the beads sequentially with a series of buffers to remove non-specifically bound proteins (e.g., PBS, high-salt buffer, and 2 M urea in PBS).
-
-
On-Bead Tryptic Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS to identify the probe-labeled proteins.
-
Protocol 2: Competitive ABPP to Identify this compound Targets
This protocol is designed to identify the specific serine hydrolase targets of unlabeled this compound or its analogs by competing for binding with a broad-spectrum serine hydrolase probe.[12][13][14]
Materials:
-
All materials from Protocol 1
-
This compound or analog inhibitor
-
DMSO (vehicle control)
Procedure:
-
Proteome Preparation:
-
Prepare the proteome as described in Protocol 1.
-
-
Competitive Inhibition:
-
Aliquot the proteome into two tubes.
-
To one tube, add this compound (or analog) at a desired final concentration (a range of concentrations is recommended to determine potency).
-
To the other tube, add an equivalent volume of DMSO as a vehicle control.
-
Incubate both tubes for 30-60 minutes at room temperature.
-
-
Probe Labeling:
-
Add the broad-spectrum activity-based probe (e.g., Desthiobiotin-FP) to both the inhibitor-treated and control samples to a final concentration of 1-10 µM.
-
Incubate for 1 hour at room temperature.
-
-
Enrichment and Analysis:
-
Proceed with the enrichment (for biotinylated probes) and LC-MS/MS analysis as described in Protocol 1.
-
-
Data Analysis:
-
Compare the abundance of identified serine hydrolases between the this compound-treated and control samples. Proteins that show a significant decrease in abundance in the presence of this compound are its potential targets.
-
Protocol 3: In-Gel Fluorescence Scanning of Serine Hydrolase Activity
This protocol provides a method for visualizing the activity of serine hydrolases directly in a polyacrylamide gel using a fluorescently tagged probe.[11][15]
Materials:
-
Biological sample (cell lysate, tissue homogenate)
-
Fluorescent activity-based probe (e.g., TAMRA-FP)[11]
-
SDS-PAGE equipment and reagents
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Prepare the proteome as described in Protocol 1.
-
-
Probe Labeling:
-
To 50 µg of proteome, add the fluorescent probe (e.g., TAMRA-FP) to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at room temperature.
-
-
SDS-PAGE:
-
Add SDS-PAGE sample buffer to the labeled proteome and resolve the proteins on a polyacrylamide gel.
-
-
Fluorescence Scanning:
-
Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Competitive Analysis (Optional):
-
To identify targets of this compound, pre-incubate the proteome with the inhibitor as described in Protocol 2 before adding the fluorescent probe. A decrease in the intensity of a fluorescent band in the inhibitor-treated lane compared to the control indicates a target of the inhibitor.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving serine hydrolases targeted by this compound and its analogs, as well as the experimental workflows described in the protocols.
Caption: Cholinergic signaling pathway and the role of AChE.
Caption: Hormone-Sensitive Lipase (HSL) activation pathway.
Caption: Antigen 85 complex role in mycobacterial cell wall synthesis.
Caption: General workflow for competitive ABPP.
References
- 1. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 2. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
- 5. m.youtube.com [m.youtube.com]
- 6. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclipostins and this compound analogs as promising compounds in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Cellular Assays for Measuring Cyclophostin Potency
Introduction
Cyclophostin is a naturally occurring cyclic enolphosphate that acts as a potent, irreversible inhibitor of acetylcholinesterase (AChE).[1][2] Its mechanism of action involves the phosphorylation of the active site serine residue within serine hydrolases, including AChE.[1] Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) to terminate synaptic transmission.[3][4][5] Inhibition of AChE by compounds like this compound leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent downstream cellular effects.[3][6]
Measuring the potency of this compound and its analogs in a cellular context is crucial for understanding their biological activity and potential therapeutic applications. This document provides detailed protocols for two primary cellular assays: a direct enzymatic assay to measure AChE inhibition in cell lysates and a functional cell-based assay to quantify downstream cholinergic signaling through intracellular calcium mobilization.
Mechanism of Action: Cholinergic Synapse
The primary mechanism of this compound's cellular activity is the disruption of normal cholinergic neurotransmission. In a healthy synapse, ACh is released, binds to postsynaptic receptors, and is quickly degraded by AChE. This compound irreversibly binds to and inhibits AChE, causing ACh to accumulate. This leads to prolonged activation of acetylcholine receptors (AChRs), which can trigger downstream signaling cascades, such as the influx of calcium ions.
Caption: Cholinergic synapse showing ACh release, AChE-mediated breakdown, and inhibition by this compound.
Data Presentation: Potency of this compound and Analogs
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes reported IC₅₀ values for this compound and related compounds against AChE from various sources.
| Compound | Target Enzyme | IC₅₀ Value | Reference |
| Natural this compound | Housefly AChE | 0.76 nM | [1] |
| Natural this compound | Brown Plant Hopper AChE | 1.3 nM | [1] |
| Synthetic (±) this compound | Human AChE | 45 nM | [1][2] |
| This compound Diastereoisomer | Human AChE | 40 nM | [1][2] |
| Bicyclic Phosphonate Analog | Human AChE | 3 µM | [1][2] |
| Monocyclic Phosphate Analog | Human AChE | 1 µM | [1][2] |
Protocol 1: Cell-Based Acetylcholinesterase (AChE) Inhibition Assay
Principle
This protocol measures AChE activity in cell lysates using the Ellman method.[4] The AChE substrate, acetylthiocholine (ATCI), is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 410-412 nm.[4][7] The potency of this compound is determined by measuring the reduction in AChE activity across a range of inhibitor concentrations. A suitable cell line for this assay is the human neuroblastoma SH-SY5Y line, which endogenously expresses AChE.[3][8]
Caption: Workflow for the cell-based AChE inhibition assay.
Materials
-
SH-SY5Y cells or other suitable neuronal cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.0)[4]
-
Lysis Buffer (Assay Buffer with 0.1% Triton X-100)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
DMSO (for dissolving this compound)
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of measuring absorbance at 410-412 nm
Experimental Protocol
-
Cell Culture:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 40,000–60,000 cells/well.
-
Incubate for 24-48 hours at 37°C, 5% CO₂ until cells form a confluent monolayer.
-
-
Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar.
-
ATCI Substrate Solution (10 mM): Prepare fresh by dissolving ATCI in Assay Buffer.
-
DTNB Solution (10 mM): Prepare fresh by dissolving DTNB in Assay Buffer.
-
Reaction Mix: Just before use, mix the ATCI and DTNB solutions in Assay Buffer. A common final concentration in the well is 0.5-1 mM for both.
-
-
Assay Procedure:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of Lysis Buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Add 25 µL of the serially diluted this compound or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to AChE.
-
Initiate the enzymatic reaction by adding 25 µL of the Reaction Mix to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 1-2 minutes for 10-20 minutes (kinetic mode). Alternatively, an endpoint reading can be taken after a fixed time (e.g., 10 minutes).[4]
-
-
Data Analysis:
-
For kinetic analysis, calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of AChE inhibition for each this compound concentration: % Inhibition = [1 - (V₀ sample / V₀ vehicle control)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Intracellular Calcium Flux Assay
Principle
This assay measures a key functional consequence of AChE inhibition: the potentiation of cholinergic signaling. By inhibiting AChE, this compound causes an accumulation of endogenous or exogenously applied acetylcholine, leading to sustained activation of AChRs. In many neuronal cells, this activation opens ion channels, resulting in an influx of extracellular calcium or release from intracellular stores.[9][10][11] This change in intracellular calcium concentration ([Ca²⁺]i) can be measured using fluorescent calcium indicators like Fluo-4 AM. Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to calcium, allowing for a direct measurement of the cellular response to AChE inhibition.[9]
Caption: Workflow for the intracellular calcium flux assay to measure functional consequences of AChE inhibition.
Materials
-
SH-SY5Y cells or other cholinergically responsive cell line
-
Cell culture medium
-
Black, clear-bottom 96-well microplates
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (for aiding dye solubilization)
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
A cholinergic agonist (e.g., Acetylcholine or Carbachol)
-
Fluorescence microplate reader with injectors (Ex: ~490 nm, Em: ~520 nm)
Experimental Protocol
-
Cell Culture:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 50,000–80,000 cells/well.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS).
-
Aspirate the culture medium from the cells.
-
Add 50 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C or room temperature, protected from light.
-
Wash the cells twice with 100 µL of HBSS to remove excess dye, leaving 100 µL of buffer in each well.
-
-
Assay Procedure:
-
Prepare a 2X serial dilution of this compound in HBSS.
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells (this brings the final volume to 200 µL and the inhibitor concentration to 1X).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Prepare a 5X stock of the cholinergic agonist (e.g., carbachol) in HBSS.
-
Place the plate in the fluorescence reader. Set the reader to measure fluorescence kinetically (e.g., one reading per second) at Ex: 490 nm / Em: 520 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Using the plate reader's injector, add 50 µL of the 5X agonist to all wells.
-
Continue recording the fluorescence for an additional 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence. This is often expressed as the ratio of the peak fluorescence (F) after agonist addition to the baseline fluorescence (F₀).
-
Plot the peak fluorescence response (F/F₀ or F-F₀) against the logarithm of the this compound concentration.
-
The data will show potentiation of the agonist-induced calcium signal at increasing concentrations of this compound.
-
Determine the EC₅₀ for this compound's potentiation effect or report the fold-increase in signal at a specific concentration.
-
References
- 1. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds [mdpi.com]
- 2. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cephamls.com [cephamls.com]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Application Note: Synthesis of Cyclophostin Analogs for Structure-Activity Relationship Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclophostin and its related natural products, the cyclipostins, are potent inhibitors of various serine hydrolases, demonstrating a range of biological activities from insecticidal to antimicrobial.[1][2] Their unique bicyclic enolphosphate structure serves as a valuable scaffold for the development of novel therapeutic agents.[3] The mechanism of action involves the irreversible phosphorylation of the active site serine residue of target enzymes.[1][2] This application note provides detailed protocols for the synthesis of diverse this compound analogs, including monocyclic and bicyclic phosphonates, and outlines methods for their biological evaluation to establish structure-activity relationships (SAR). The focus is on analogs designed to probe enzyme selectivity, with particular emphasis on microbial lipases and enzymes essential for Mycobacterium tuberculosis (M. tb) survival.[4][5]
Introduction
This compound is a natural product characterized by a distinctive cyclic phosphate triester fused to a lactone ring.[1] It is a powerful inhibitor of acetylcholinesterase (AChE).[1] A related class of compounds, the cyclipostins, differ in the alkyl group on the phosphate center and exhibit strong inhibition of hormone-sensitive lipase (HSL).[4] This dramatic switch in enzyme selectivity based on a single structural modification highlights the potential for developing highly specific enzyme inhibitors by creating analogs of these natural products.[4]
The core mechanism for this class of compounds is the covalent modification of a catalytic serine residue within the active site of target hydrolases, leading to irreversible inhibition.[5] This makes them attractive candidates for drug development, particularly against microbial pathogens where serine hydrolases play critical roles in metabolism and virulence.[4][6] For example, analogs of this compound have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting multiple enzymes, including those in the Antigen 85 (Ag85) complex responsible for cell wall biosynthesis.[6][7]
This document provides a framework for the systematic synthesis and evaluation of this compound analogs to elucidate key structure-activity relationships. The goal is to guide researchers in designing and creating novel, potent, and selective inhibitors for specific enzymatic targets.
Mechanism of Action
The inhibitory activity of this compound analogs stems from their function as mechanism-based inactivators of serine hydrolases. The strained enolphosphate or enolphosphonate ring is susceptible to nucleophilic attack by the active site serine of the target enzyme. This results in the formation of a stable, covalent phosphyl-enzyme adduct, effectively inactivating the enzyme.
Synthesis of this compound Analogs: Protocols
A general and adaptable synthetic strategy allows for the creation of a diverse library of both monocyclic and bicyclic analogs. A key step is the palladium-catalyzed substitution reaction of phosphono allylic carbonates.[2]
General Workflow for Analog Synthesis
The synthesis is designed in a modular fashion to allow for diversification at key positions, facilitating comprehensive SAR studies.
Protocol 2.1: Synthesis of Monocyclic Enol-Phosphonate Analogs
This protocol is adapted from methods developed for synthesizing substituted monocyclic phosphonate analogs.[4]
Step 1: Preparation of Vinyl Phosphonates
-
To a stirring solution of a precursor carbonate (1 mmol) and an appropriate β-ketoester such as methyl acetoacetate (3 mmol) in dry THF (2.5 mL), add Pd₂(dba)₃ (0.02 mmol) followed by dppe (0.5 mmol) under an argon atmosphere.
-
Stir the resulting mixture at room temperature for 3-4 minutes.
-
Replace the septum with a condenser and place the reaction flask in an oil bath preheated to 45 °C.
-
Stir for 3-4 hours or until TLC analysis indicates completion of the reaction.
-
Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the vinyl phosphonate.
Step 2: Hydrogenation to Saturated Phosphonates
-
Dissolve the vinyl phosphonate (1 mmol) in methanol.
-
Add 10% palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen gas atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC or NMR).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the saturated monocyclic phosphonate, often as a mix of diastereomers.
-
Separate diastereomers if necessary using flash chromatography.
Protocol 2.2: Conversion to Cyclipostin-like Analogs
This protocol allows for the conversion of methyl phosphonate esters to long-chain alkyl esters, mimicking the structure of Cyclipostins.[1][2]
-
Dissolve the monocyclic methyl phosphonate analog (e.g., 18a) (1 mmol) in a suitable solvent.
-
Add tetrabutylammonium iodide (TBAI) to achieve selective cleavage of the methyl phosphonate ester.
-
Following in situ cleavage, add a long-chain alkyl bromide (e.g., C16H33Br).
-
Stir the reaction at an appropriate temperature until completion.
-
Purify the resulting long-chain ester analog by column chromatography.
Biological Evaluation: Protocols
To establish SAR, the synthesized analogs must be tested for their activity against target enzymes and/or in whole-cell assays.
Protocol 3.1: In Vitro Enzyme Inhibition Assay (General)
This protocol can be adapted for various serine hydrolases, including lipases and proteases.
-
Reagents and Buffers:
-
Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4 or another buffer optimal for the target enzyme.
-
Enzyme Stock: A concentrated stock of the purified target enzyme (e.g., Ag85C, Cutinase, AChE).[4][6]
-
Substrate Stock: A stock solution of a chromogenic or fluorogenic substrate appropriate for the enzyme.
-
Inhibitor Stocks: Prepare stock solutions of this compound analogs in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of the inhibitor (analog) to the wells. Include a DMSO-only control.
-
Add a fixed amount of the enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the reaction rate as a function of inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
SAR Study Workflow
A systematic approach is crucial for deriving meaningful SAR from the experimental data.
Results: Structure-Activity Relationship Data
The inhibitory activities of various this compound analogs have been reported against several enzymes. The data reveals critical insights into the structural features governing potency and selectivity.
Table 1: Inhibition of Acetylcholinesterase (AChE) and Hormone-Sensitive Lipase (HSL)
| Compound | Description | Target | IC₅₀ | Reference |
| Natural this compound | Bicyclic Phosphate (Methyl Ester) | Insect AChE | 0.76 - 1.3 nM | [1] |
| (±) this compound (2a) | Bicyclic Phosphate (Methyl Ester) | Human AChE | 45 nM | [1] |
| Analog (2b) | Diastereoisomer of 2a | Human AChE | 40 nM | [1] |
| Analog (19a/19b) | Bicyclic Phosphonate (Methyl Ester) | Human AChE | 3 - 30 µM | [1] |
| Analog (27) | Monocyclic Phosphate | Human AChE | 1 µM | [1] |
| Analog (18a) | Monocyclic Phosphonate | Human AChE | 26 µM | [1] |
| Cyclipostin P (13) | Bicyclic Phosphate (C16 Alkyl Ester) | HSL | 0.42 µM | [1] |
| Analog (20a/20b) | Bicyclic Phosphonate (C16 Alkyl Ester) | HSL | 0.36 - 6.9 µM | [1] |
| Analog (28) | Monocyclic Phosphate (C16 Alkyl Ester) | HSL | 60 nM | [1] |
| Analog (21a) | Monocyclic Phosphonate (C16 Alkyl Ester) | HSL | 0.54 µM | [1] |
Discussion of SAR for AChE vs. HSL:
-
Phosphate vs. Phosphonate: The natural phosphate ester of this compound is significantly more potent against AChE than its phosphonate analogs (nM vs. µM activity).[1]
-
Alkyl Group on Phosphorus: A dramatic switch in selectivity is observed when the methyl group on the phosphorus is replaced with a long C16 alkyl chain. Methyl-containing analogs are potent AChE inhibitors, while C16 alkyl analogs are potent HSL inhibitors.[1][4] Natural this compound is inactive against HSL.[1]
-
Bicyclic vs. Monocyclic Core: For HSL inhibition, the monocyclic phosphate (28) was more potent than the bicyclic version (Cyclipostin P), suggesting the fused lactone ring is not essential for activity against this target.[1][4]
Table 2: Activity Against Mycobacterium tuberculosis (M. tb)
Several this compound and Cyclipostin (CyC) analogs show potent antitubercular activity, targeting enzymes like the Ag85 complex involved in cell wall synthesis.[6]
| Compound | Description | Target Organism/Assay | MIC₅₀ / Activity | Reference |
| CyC₇β | Monocyclic Phosphonate | M. tb (extracellular) | 16.6 µM | [6] |
| CyC₇β | Monocyclic Phosphonate | M. tb (intracellular) | 3.1 µM | [6] |
| CyC₈β | Monocyclic Phosphonate | M. tb (intracellular) | ~11.7 µM | [6] |
| CyC₁₇ | Monocyclic Phosphate (C16 Alkyl Ester) | M. tb (extracellular) | 0.5 µM | [5] |
| CyC₁₇ | Monocyclic Phosphate (C16 Alkyl Ester) | Ag85C Enzyme | Covalent Inhibition | [6] |
Discussion of SAR for M. tb Activity:
-
Multitarget Inhibition: CyC analogs act as multi-target inhibitors in M. tb, which may help prevent the development of drug resistance.[5][6] They covalently bind to the catalytic Ser124 of Ag85C, inhibiting mycolyltransferase activity and disrupting cell wall synthesis.[6][7]
-
Intracellular Activity: Some analogs, like CyC₇β, show enhanced activity against mycobacteria residing within macrophages, a crucial feature for an effective tuberculosis therapy.[6]
-
Lipophilicity: The potent activity of the C16 alkyl-containing CyC₁₇ suggests that lipophilicity plays a key role in antitubercular efficacy, likely aiding in cell wall penetration.
Disruption of M. tb Cell Wall Synthesis
The inhibition of the Ag85 complex by this compound analogs directly impacts the integrity of the mycobacterial cell wall, which is essential for bacterial survival.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of potent and selective enzyme inhibitors. SAR studies have revealed that modifications to the phosphorus substituent and the core ring structure can dramatically alter biological activity and target specificity. The synthetic protocols provided herein offer a robust starting point for researchers to generate novel analogs tailored for specific targets, from AChE to critical enzymes in pathogenic bacteria like M. tuberculosis. The powerful and selective inhibition observed, particularly for microbial enzymes, suggests that these 7-membered monocyclic enol-phosphonates are promising leads for the development of new antimicrobial agents.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and kinetic evaluation of this compound and Cyclipostins phosphonate analogs as selective and potent inhibitors of microbial lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Cyclophostin in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed method for the sensitive and selective quantification of Cyclophostin in biological matrices, such as human plasma or serum, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound, a potent organophosphate inhibitor of serine hydrolases, is a molecule of significant interest in drug discovery.[1] The described methodology provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical performance characteristics expected from a validated assay according to regulatory guidelines.
Introduction
This compound is a naturally derived organophosphate that exhibits potent inhibitory activity against a range of serine hydrolases, including acetylcholinesterase.[1] Its unique mode of action, involving the irreversible phosphorylation of the active site serine residue, makes it a valuable tool for studying enzyme function and a lead compound for the development of novel therapeutics. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS offers the high sensitivity and specificity required for bioanalytical assays of such compounds.
Mechanism of Action: Serine Hydrolase Inhibition
This compound acts by covalently modifying the catalytic serine residue within the active site of serine hydrolase enzymes. This process renders the enzyme inactive, disrupting its physiological function.
Caption: Covalent inhibition of a serine hydrolase by this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma or serum. Acetonitrile is a commonly used solvent for this purpose.[2][3][4][5][6]
Materials:
-
Human plasma or serum samples
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar organophosphate)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
Pipette 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Proposed LC-MS/MS Method
As no specific validated method for this compound is publicly available, the following conditions are proposed based on the analysis of similar organophosphate compounds.[7][8]
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and separation of small polar molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions:
-
This compound:
-
Molecular Formula: C₈H₁₁O₆P[9]
-
Molecular Weight: 234.14 g/mol [9]
-
Precursor Ion (Q1): m/z 235.0 [M+H]⁺
-
Product Ions (Q3): To be determined empirically. Based on common fragmentation of organophosphates, potential product ions could result from the loss of the methoxy group or fragmentation of the lactone ring.
-
-
Internal Standard (IS): To be determined based on the selected IS.
-
Caption: Workflow for the quantification of this compound in biological samples.
Method Validation and Data Presentation
The proposed LC-MS/MS method should be fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[10][11][12] The validation should assess linearity, sensitivity, accuracy, precision, selectivity, and stability.
Linearity and Sensitivity
The linearity of the method should be assessed by preparing a calibration curve from at least six non-zero standards. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Accuracy and Precision
Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates.
Selectivity and Matrix Effect
Selectivity should be demonstrated by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention time of this compound and the IS. The matrix effect should be evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components of the matrix.
Stability
The stability of this compound in the biological matrix must be thoroughly evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability.[13][14][15] Organophosphate compounds can be susceptible to degradation, so careful handling and storage of samples at -80°C is recommended.
Summary of Typical Quantitative Performance
The following table summarizes the typical acceptance criteria for a validated LC-MS/MS bioanalytical method for a small molecule, in accordance with FDA guidelines.[10][12]
| Parameter | Concentration Level | Acceptance Criteria |
| Linearity (r²) | Calibration Curve | ≥ 0.99 |
| Accuracy | LLOQ | Within ±20% of nominal value |
| LQC, MQC, HQC | Within ±15% of nominal value | |
| Precision (%CV) | LLOQ | ≤ 20% |
| LQC, MQC, HQC | ≤ 15% | |
| Stability | Bench-top, Freeze-Thaw, Long-term | Mean concentration within ±15% of nominal concentration |
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper sample preparation, optimized chromatographic separation, and specific mass spectrometric detection are key to achieving reliable and reproducible results. Thorough method validation is essential to ensure that the assay is fit for purpose in supporting preclinical and clinical studies involving this compound. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 8. agilent.com [agilent.com]
- 9. Compound: this compound (CHEMBL603622) - ChEMBL [ebi.ac.uk]
- 10. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Cyclophostin Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cyclophostin chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| CS-TG001 | Low yield in the formation of 2-acetyl-γ-butyrolactone | - Incomplete reaction. - Side reactions due to inappropriate temperature control. - Inefficient purification. | - Ensure the use of a strong base like sodium methoxide for the condensation of γ-butyrolactone and an acetic acid ester.[1][2] - Maintain the reaction temperature between 45°C and 90°C to promote the desired reaction while minimizing side products.[3] - Monitor the reaction progress using gas chromatography to ensure completion.[3] - After neutralization, perform high-vacuum distillation for purification to obtain high-purity 2-acetyl-γ-butyrolactone.[3] |
| CS-TG002 | Low yield during the phosphorylation of 2-acetyl-γ-butyrolactone | - Inefficient enolate formation. - Degradation of the enol phosphate product. - Use of a suboptimal phosphorylating agent. | - Use a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) to ensure complete deprotonation and enolate formation.[4] - Perform the reaction at low temperatures if using organolithium bases to minimize side reactions. - Employ dimethyl chlorophosphate as the phosphorylating agent for selective formation of the E-enol phosphate.[4] |
| CS-TG003 | Incomplete or non-selective mono-demethylation of the enol phosphate | - Incorrect stoichiometry of the demethylating agent. - Suboptimal reaction temperature. - Presence of water in the reaction mixture. | - Use precisely one equivalent of sodium iodide in acetone to ensure selective mono-demethylation.[4] - Maintain the reaction temperature at 45°C for optimal selectivity.[4] - Ensure anhydrous conditions as moisture can interfere with the reaction. |
| CS-TG004 | Low yield during the final cyclization step | - Inefficient activation of the phosphoric acid. - Degradation of the starting material or product. - Use of an inappropriate coupling agent. | - Utilize a combination of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane for successful cyclization.[4] - Alternatively, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used as a cyclizing agent.[4] - Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate. |
| CS-TG005 | Difficulty in separating the final diastereomers | - Inappropriate chromatographic conditions. - Co-elution of the diastereomers. | - Use silica gel column chromatography for the separation.[4] - Optimize the mobile phase system. A common system is a mixture of hexane and diethyl ether.[5] - If separation is still challenging, consider high-performance liquid chromatography (HPLC) on a silica gel column.[6] |
Frequently Asked Questions (FAQs)
1. What is a typical overall yield for the synthesis of racemic this compound?
The reported combined yield for the final cyclization step to obtain (±)-Cyclophostin and its diastereomer is around 55% after silica gel chromatography.[4] Yields for individual steps can vary, and optimization of each step is crucial for maximizing the overall yield.
2. What protecting group is recommended for the hydroxyl moiety of the initial lactone?
A p-methoxybenzyl (PMB) ether is a suitable protecting group.[4] It can be introduced using p-methoxybenzyl trichloroacetimidate and a copper(II) triflate catalyst. The PMB group can be effectively removed later in the synthesis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in wet dichloromethane.[4]
3. Are there alternative methods for the phosphorylation step?
While the use of dimethyl chlorophosphate is reported for the synthesis of this compound itself[4], other methods for enol phosphate synthesis exist. For instance, carbon-centered magnesium bases have been used for the efficient conversion of ketones into enol phosphates under mild conditions.[7][8][9]
4. How can I confirm the formation of the desired product at each step?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to characterize the intermediates and the final product. Thin-layer chromatography (TLC) is a useful tool for monitoring reaction progress.
5. What is the key to achieving selective mono-demethylation?
The key to selective mono-demethylation of the dimethyl enol phosphate is the careful control of stoichiometry. Using exactly one equivalent of sodium iodide in acetone at a controlled temperature of 45°C is critical for selectively removing one methyl group.[4]
Experimental Protocols
Key Experimental Workflow
Caption: General workflow for the chemical synthesis of this compound.
Detailed Methodologies
1. Synthesis of 2-Acetyl-γ-butyrolactone:
-
Reaction: Deprotonation of the starting lactone is achieved using a strong base like sodium hexamethyldisilazide (NaHMDS).[4]
-
Acylation: The resulting enolate is then acylated with acetic anhydride to yield 2-acetyl-γ-butyrolactone.[4]
-
Purification: The product is purified by distillation.
2. Phosphorylation of Protected 2-Acetyl-γ-butyrolactone:
-
Protection: The hydroxyl group of a suitable starting lactone is protected as a p-methoxybenzyl (PMB) ether.[4]
-
Phosphorylation: The protected lactone is then reacted with dimethyl chlorophosphate in the presence of an organic base to selectively form the E-enol phosphate.[4]
3. Selective Mono-demethylation:
-
Deprotection: The PMB ether is removed using DDQ in wet dichloromethane.[4]
-
Demethylation: The enol phosphate is then selectively mono-demethylated using one equivalent of sodium iodide in acetone at 45°C.[4]
-
Protonation: The resulting sodium salt is protonated using a resin such as Amberlite IR 120® to generate the corresponding phosphoric acid.[4]
4. Cyclization to Racemic this compound:
-
Cyclization: The phosphoric acid intermediate is cyclized using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.[4]
-
Output: This reaction yields a 1:1 mixture of the diastereomers of (±)-Cyclophostin.[4]
5. Separation of Diastereomers:
-
Chromatography: The diastereomers are separated using silica gel column chromatography to yield the natural (±)-Cyclophostin and its diastereomer.[4]
Data Summary
Reported Yields for Key Synthetic Steps
| Step | Product | Reagents/Conditions | Reported Yield | Reference |
| Cyclization and Separation | (±)-Cyclophostin and its diastereomer | DCC, DMAP in CH₂Cl₂ followed by silica gel chromatography | 55% (combined) | [4] |
| Ester Exchange | Cyclipostin P and its diastereomer | Hexadecyl bromide, TBAI in refluxing dioxane | 77% (combined) | [4] |
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision-making workflow for troubleshooting low yields in the cyclization step.
References
- 1. EP0792877A1 - Process for the preparation of 2-acetyl-gamma-butyrolactone - Google Patents [patents.google.com]
- 2. US5789603A - Method for preparing 2-acetyl-γ-butyrolactone - Google Patents [patents.google.com]
- 3. 2-Acetylbutyrolactone synthesis - chemicalbook [chemicalbook.com]
- 4. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Efficient methods for enol phosphate synthesis using carbon-centred magnesium bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Technical Support Center: Enhancing the Aqueous Solubility of Cyclophostin for In Vitro Assays
Welcome to the technical support center for Cyclophostin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO, and stock solutions of at least 10 mM can be prepared.[1] For most cell-based assays, it is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2]
Q2: Can I use other organic solvents like ethanol or methanol to dissolve this compound?
A2: While some sources indicate that this compound is soluble in ethanol, specific quantitative data is limited.[3] If you choose to use ethanol or another organic solvent, it is essential to first perform a small-scale solubility test. As with DMSO, the final concentration of the organic solvent in your cell culture should be kept to a minimum (typically <0.5%) to prevent adverse effects on cell viability and experimental outcomes.[2]
Q3: My this compound is not dissolving completely. What should I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase Sonication Time: Place your solution in an ultrasonic bath for 5-10 minute intervals. This can help break up any aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.
-
Solvent Purity: Ensure that you are using a high-purity, anhydrous grade solvent. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Fresh Solvent: Use fresh, unopened solvent whenever possible, as solvents like DMSO are hygroscopic and can absorb moisture from the air over time.
Q4: I observed precipitation in my cell culture medium after adding the this compound stock solution. What is the cause and how can I prevent it?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. This can be caused by several factors:
-
High Final Concentration: The final concentration of this compound in your assay may exceed its aqueous solubility limit. Try using a lower final concentration if your experimental design allows.
-
Insufficient Mixing: Ensure that the stock solution is added to the media with gentle but thorough mixing to facilitate dispersion. Adding the stock solution dropwise while vortexing the medium can be effective.
-
Temperature Shock: Rapid temperature changes can cause compounds to precipitate. Allow both the stock solution and the culture medium to reach room temperature before mixing.
-
Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate.[4]
To prevent precipitation, consider pre-diluting the stock solution in a small volume of media before adding it to the final culture volume.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions, particularly in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Protect the solution from light. When stored properly, stock solutions can be stable for several months.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is difficult to weigh and handle. | The compound may be electrostatically charged. | Use an anti-static weighing dish. Handle the powder in a low-humidity environment if possible. |
| Inconsistent experimental results between different batches of this compound solution. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. Inconsistent final concentration of the solvent. | Aliquot the stock solution into single-use volumes and store at -80°C. Ensure the final solvent concentration is consistent across all experiments. |
| Observed cytotoxicity in control cells treated with the vehicle (solvent only). | The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. As a general rule, keep the final solvent concentration below 0.5%.[2] |
Data Presentation: this compound Solubility
The following table summarizes the available solubility information for this compound in common laboratory solvents.
| Solvent | Reported Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | 50 mg/mL | High solubility, making it the recommended solvent for stock solutions.[3] |
| Completely Soluble | 10 mM | Ideal for preparing high-concentration stock solutions for in vitro assays.[1] | |
| Ethanol | Soluble | 10 mg/mL | Quantitative data is limited; preliminary testing is recommended.[3] |
| Methylene Chloride | Soluble | 10 mg/mL | Primarily for chemical synthesis and analysis, not recommended for cell-based assays due to high toxicity.[3] |
| Chloroform | Soluble | 6 mg/mL | Primarily for chemical synthesis and analysis, not recommended for cell-based assays due to high toxicity.[3] |
| Water | Slightly Soluble | Not specified | This compound has poor aqueous solubility, necessitating the use of an organic solvent for stock preparation.[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing this compound: In a fume hood or on a balance with appropriate personal protective equipment, accurately weigh the desired amount of this compound. The molecular weight of this compound is approximately 234.14 g/mol . To prepare a 10 mM solution, you will need 2.34 mg of this compound per 1 mL of DMSO.
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not dissolve completely, sonicate the vial in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE by this compound leads to an accumulation of ACh, which then continuously stimulates postsynaptic muscarinic and nicotinic acetylcholine receptors, leading to downstream signaling cascades.[4]
Caption: Acetylcholinesterase inhibition by this compound.
References
addressing Cyclophostin instability in aqueous solutions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Cyclophostin in aqueous solutions, particularly for long-term experiments. The information is based on the chemical properties of this compound and established laboratory practices for handling sensitive compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in aqueous media.
Q1: My this compound solution appears cloudy or shows precipitation after dilution in my aqueous experimental medium. What is happening?
A1: This is likely due to the low aqueous solubility of this compound. Like many organic molecules, it can precipitate when transferred from a concentrated organic stock solution (e.g., in DMSO) to a predominantly aqueous environment. It is also possible that degradation products are less soluble.
Troubleshooting Steps:
-
Reduce Final Concentration: Determine if the experiment can be performed at a lower, soluble concentration of this compound.
-
Optimize Solvent Concentration: Ascertain the maximum percentage of the organic solvent (like DMSO) your experimental system can tolerate without adverse effects and adjust your dilution protocol accordingly.
-
Use a Solubilizing Agent: Consider the inclusion of a biocompatible solubilizing agent, such as a cyclodextrin, in your aqueous medium before adding the this compound stock.
Q2: I suspect my this compound is degrading during my multi-day experiment. What is the likely cause and how can I minimize it?
A2: this compound contains two functional groups susceptible to hydrolysis in aqueous solutions: a cyclic phosphate triester and a lactone.[1][2] The rate of hydrolysis is often dependent on pH and temperature.
Troubleshooting Steps:
-
pH Control: Ensure your experimental medium is well-buffered. The stability of phosphate esters can be pH-dependent. Avoid highly acidic or alkaline conditions if possible.
-
Temperature Management: If your experimental setup allows, conduct experiments at a lower temperature to slow down the degradation rate.
-
Fresh Preparations: For very long experiments, it may be necessary to replenish the this compound solution periodically.
-
Use of Stabilizers: Incorporating stabilizing agents like cyclodextrins can protect the labile functional groups from hydrolysis.[3]
Q3: How should I prepare and store my this compound stock solution?
A3: Proper preparation and storage of stock solutions are critical to ensure the consistency of your experiments.
Best Practices:
-
Solvent Choice: Prepare a high-concentration stock solution in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2]
-
Storage Conditions: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh aqueous working solutions for each experiment from the frozen stock. Do not store this compound in aqueous solutions for extended periods unless a stability-indicating assay has validated the storage conditions.
Q4: Are there any recommended methods to enhance the stability of this compound in my aqueous experimental setup?
A4: Yes, several strategies can be employed to improve stability, primarily by reducing the exposure of the labile ester bonds to water.
Stabilization Strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble or unstable molecules, shielding them from the aqueous environment.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good biocompatibility.
-
Use of Co-solvents: Including a small percentage of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) in the final aqueous medium can sometimes improve solubility and stability, but this must be compatible with your experimental system.
Data Presentation: Strategies for Enhancing this compound Stability
The following table summarizes potential approaches to mitigate the instability of this compound in aqueous solutions.
| Strategy | Principle of Action | Key Considerations |
| pH Control | Minimizes acid or base-catalyzed hydrolysis of the phosphate triester and lactone moieties.[5][6] | The optimal pH for this compound stability is not empirically determined. A neutral pH (7.0-7.4) is a reasonable starting point. Ensure the buffer capacity is sufficient for the duration of the experiment. |
| Temperature Reduction | Decreases the rate of chemical reactions, including hydrolysis. | The experimental system must be amenable to lower temperatures. Biological activity may also be temperature-dependent. |
| Aliquoting Stock Solutions | Reduces the number of freeze-thaw cycles and minimizes contamination risk of the entire stock. | Use low-binding microcentrifuge tubes for aliquots. |
| Use of Cyclodextrins (e.g., HP-β-CD) | Encapsulates the this compound molecule, protecting the labile ester bonds from hydrolysis and improving solubility.[3] | The appropriate cyclodextrin and its concentration need to be determined empirically. Potential for cyclodextrin itself to have biological effects should be controlled for. |
| Fresh Solution Preparation | Ensures the concentration of active this compound is consistent at the start of the experiment. | For long-term experiments, this may involve replacing the medium with freshly prepared this compound solution at set intervals. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound.
-
Dissolve the solid this compound in anhydrous DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Stabilized Aqueous Working Solution of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a working solution of this compound in an aqueous medium with enhanced stability.
Materials:
-
This compound stock solution (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous experimental medium (e.g., cell culture medium, buffer)
Procedure:
-
Prepare a stock solution of HP-β-CD in your sterile aqueous medium (e.g., 100 mM). The optimal concentration may need to be determined experimentally.
-
In a sterile tube, add the required volume of the HP-β-CD stock solution to your aqueous medium to achieve the desired final concentration of HP-β-CD.
-
Vortex the HP-β-CD containing medium gently.
-
While vortexing, slowly add the required volume of the this compound stock solution to the HP-β-CD containing medium to reach the desired final concentration of this compound. The final concentration of DMSO should be kept as low as possible (typically <0.5%).
-
Use this freshly prepared stabilized working solution immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical hydrolysis pathway of this compound in water.
Caption: Cyclodextrin encapsulation protecting this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphate ester hydrolysis: calculation of gas-phase reaction paths and solvation effects - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Interference in Acetylcholinesterase Assays with Cyclophostin
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference when using Cyclophostin in acetylcholinesterase (AChE) assays. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit acetylcholinesterase (AChE)?
This compound is a natural bicyclic organophosphate isolated from Streptomyces lavendulae.[1][2] It is a potent inhibitor of AChE.[1][3] Its mechanism of action involves the covalent phosphorylation of the serine residue within the active site of the enzyme, leading to its inactivation.[4][5]
Q2: What are the reported IC₅₀ values for this compound against AChE?
The half-maximal inhibitory concentration (IC₅₀) of this compound varies depending on the source of the acetylcholinesterase enzyme.
| Enzyme Source | IC₅₀ Value | Reference |
| Human AChE | ~40-45 nM | [1][3] |
| Housefly AChE | 0.76 nM | [3] |
| Brown Plant Hopper AChE | 1.3 nM | [3] |
Q3: Are there analogs of this compound, and do they show similar activity?
Yes, numerous synthetic analogs of this compound have been developed to explore structure-activity relationships.[4][6][7] The potency of these analogs can vary significantly. For instance, some bicyclic phosphonate analogs are 1,000 to 10,000 times less active than this compound, while certain monocyclic phosphate analogs still exhibit modest inhibition.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during AChE assays involving this compound.
Problem 1: Higher than expected IC₅₀ value or loss of inhibition over time.
Possible Cause 1: Instability of this compound in the assay buffer.
While the enolphosphate bond in this compound is relatively stable, organophosphates can be susceptible to hydrolysis, especially at non-neutral pH. Some analogs of this compound, like difluorophosphonates, have been noted to be unstable in aqueous buffers, particularly at pH 8.0.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your assay buffer is within a stable pH range, typically close to neutral (pH 7.0-7.4).
-
Freshly Prepare Solutions: Prepare this compound stock solutions fresh for each experiment to minimize degradation.
-
Incubation Time: Investigate if the inhibitory effect diminishes with longer pre-incubation times. A time-dependent loss of activity may suggest compound degradation.
-
Control Compound: Include a stable, well-characterized AChE inhibitor (e.g., Donepezil) in parallel to confirm the assay is performing as expected.
-
Possible Cause 2: Incorrect compound concentration.
Errors in serial dilutions or initial stock concentration calculations can lead to inaccurate results.
-
Troubleshooting Steps:
-
Verify Stock Concentration: If possible, confirm the concentration of your this compound stock solution using an appropriate analytical method.
-
Recalculate Dilutions: Double-check all calculations for serial dilutions.
-
Use Calibrated Pipettes: Ensure that all pipettes used for dilutions are properly calibrated.
-
Problem 2: Apparent inhibition in the absence of enzyme or in control wells (False Positives).
Possible Cause 1: Direct reaction of this compound with Ellman's Reagent (DTNB).
In colorimetric assays utilizing the Ellman's method, the test compound may directly react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), leading to a color change that is independent of AChE activity.
-
Troubleshooting Steps:
-
Run a DTNB Control: Set up a control experiment containing only the assay buffer, DTNB, and this compound (without AChE and the substrate). An increase in absorbance at 412 nm would indicate a direct reaction.
-
Alternative Assay Method: If interference is confirmed, consider using an alternative, non-thiol-based detection method, such as a fluorescent assay.
-
Possible Cause 2: this compound interferes with the detection signal (Fluorescence Quenching or Enhancement).
In fluorescent assays, the test compound might possess intrinsic fluorescent properties or act as a quencher, leading to artificial signals.
-
Troubleshooting Steps:
-
Test for Intrinsic Fluorescence: Measure the fluorescence of a solution containing only the assay buffer and this compound at the excitation and emission wavelengths of your assay.
-
Assess Quenching Effects: In a control well with the fluorescent product of the enzyme reaction, add this compound to see if it reduces the fluorescence signal.
-
Use a Different Fluorophore: If interference is significant, switching to a fluorescent probe with different excitation and emission spectra might resolve the issue.
-
Possible Cause 3: Aggregation of this compound at high concentrations.
At higher concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or interfere with the assay optics.
-
Troubleshooting Steps:
-
Visually Inspect Solutions: Check for any visible precipitation or turbidity in your stock solutions and in the assay wells, particularly at the highest concentrations of this compound.
-
Include Detergent: Adding a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), to the assay buffer can help prevent aggregation.
-
Dynamic Light Scattering (DLS): For a more rigorous analysis, DLS can be used to determine if this compound forms aggregates at the concentrations used in the assay.
-
Experimental Protocols
Protocol 1: Standard Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard method for measuring AChE activity.
-
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant)
-
Acetylthiocholine (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Prepare fresh solutions of ATCh and DTNB in the phosphate buffer.
-
Add 20 µL of different concentrations of this compound (or vehicle control) to the wells of the microplate.
-
Add 20 µL of the AChE solution to each well and pre-incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 20 µL of the ATCh solution and 20 µL of the DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
-
Protocol 2: Control for this compound Interference with DTNB
This protocol helps determine if this compound directly reacts with Ellman's reagent.
-
Materials:
-
Same as Protocol 1, excluding AChE and ATCh.
-
-
Procedure:
-
Add 20 µL of different concentrations of this compound (or vehicle control) to the wells of the microplate.
-
Add 40 µL of the phosphate buffer to each well.
-
Add 20 µL of the DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm and monitor for any changes over the same time course as the primary assay.
-
A significant increase in absorbance in the absence of enzyme activity indicates interference.
-
Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound in AChE Assays.
References
- 1. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effect of cyclodextrins and electrolytes at high concentrations on protein aggregation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of cyclophosphamide in extemporaneous oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclophostin for Cell-Based Experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of Cyclophostin for their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product that belongs to a class of cyclic enolphosphate compounds. Its primary mechanism of action is the potent and often irreversible inhibition of serine hydrolase enzymes. It functions by phosphorylating the active site serine residue of the target enzyme, rendering it inactive.[1][2] This makes it a valuable tool for studying enzyme function and for potential therapeutic applications. For example, this compound is a powerful inhibitor of acetylcholinesterase (AChE).[1][2] Analogs of this compound, such as the Cyclipostins, have also shown strong activity against other enzymes like hormone-sensitive lipase and various enzymes essential for the survival of Mycobacterium tuberculosis.[2][3][4]
Caption: Covalent inhibition of a serine hydrolase by this compound.
Q2: What is a recommended starting concentration for this compound in cell-based experiments?
The optimal concentration of this compound is highly dependent on the specific cell line, the target enzyme, and the experimental endpoint. Based on available literature, activity can range from nanomolar for purified enzymes to micromolar in whole-cell systems.
For initial experiments, a wide range of concentrations should be tested, for example, from 10 nM to 100 µM, using serial dilutions.[5][6] Importantly, many this compound analogs have shown very low toxicity to mammalian host cells, with cytotoxic concentrations (CC50) often being greater than 100 µM.[2][4] However, this must be empirically determined for your specific cell line.
Table 1: Summary of Reported this compound & Analog Activities
| Compound/Analog | Target/System | Activity Type | Reported Concentration | Reference |
| This compound | Human Acetylcholinesterase (AChE) | IC50 | 45 nM | [2] |
| This compound | Housefly AChE | IC50 | 0.76 nM | [1] |
| CyC₇ᵦ | M. tuberculosis (extracellular) | MIC50 | 16.6 µM | [3] |
| CyC₇ᵦ | M. tuberculosis (intracellular) | MIC50 | 3.1 µM | [3] |
| CyC₁₇ | M. tuberculosis (extracellular) | MIC50 | 0.5 µM | [4][7] |
| Various Analogs | Host Macrophages (Cytotoxicity) | CC50 | > 100 µM | [2][4] |
IC50: Half-maximal inhibitory concentration. MIC50: Minimum inhibitory concentration to inhibit 50% of growth. CC50: 50% cytotoxic concentration.
Q3: How do I empirically determine the optimal concentration for my experiment?
The most reliable method is to perform a dose-response experiment using your specific cell line and assay conditions. This typically involves a cell viability or cytotoxicity assay.[8] The goal is to find the lowest concentration that produces the desired biological effect without causing excessive, unintended cell death.[6]
A standard workflow involves:
-
Literature Review: Gather data on concentrations used in similar cell types.[6]
-
Range-Finding Experiment: Test a broad range of concentrations (e.g., 10-fold dilutions) to identify an approximate effective range.[5][9]
-
Definitive Dose-Response: Perform a more detailed experiment with narrower concentration intervals (e.g., 2- or 3-fold dilutions) around the effective range found in the previous step.[9]
-
Data Analysis: Plot the response (e.g., % viability) against the log of the concentration and fit the data to a sigmoid curve to determine the IC50 (or EC50).
-
Select Working Concentrations: Choose concentrations for your main experiments based on the IC50 curve (e.g., one concentration below, at, and above the IC50).
Caption: Experimental workflow for determining optimal drug concentration.
Troubleshooting Guide
Q4: I'm observing high cytotoxicity even at low concentrations of this compound. What could be the cause?
If you are seeing unexpected levels of cell death, consider the following:
-
Cell Line Sensitivity: Your specific cell line may be unusually sensitive to this compound or its solvent. Ensure you are comparing it to an untreated control and a vehicle-only control (e.g., DMSO).[6]
-
Off-Target Effects: At higher concentrations, drugs can have off-target effects.[6] The observed cytotoxicity may be unrelated to the inhibition of your primary target enzyme. This is why it's crucial to establish a full dose-response curve.
-
Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in your culture medium is low (typically <0.5%) and consistent across all wells, including controls.
-
Assay Duration: A longer incubation time can lead to increased cell death. You may need to optimize the treatment duration in addition to the concentration.[6]
Q5: I am not observing any biological effect from this compound. What should I do?
If this compound is not producing the expected effect, follow this troubleshooting decision tree:
Caption: Decision tree for troubleshooting a lack of experimental effect.
Q6: this compound is precipitating in my cell culture medium. How can I improve its solubility?
Poor solubility can lead to inaccurate and non-reproducible results. If you observe precipitates in your stock solution or culture medium, try the following:
-
Check the Solvent: this compound is a lipophilic compound and is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution before further dilution in aqueous media.
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions for long periods. Prepare fresh dilutions from your concentrated stock for each experiment.
-
Avoid High Salt Buffers for Dilution: When making intermediate dilutions, use serum-free media or a simple buffer rather than a high-salt buffer, which can sometimes cause precipitation.[10]
-
Use Carrier Molecules: For particularly difficult compounds, specialized carrier molecules like chemically modified cyclodextrins can be used to improve aqueous solubility, though this may require additional validation to ensure the carrier itself does not affect the cells.[11]
-
Gentle Warming and Vortexing: When preparing the stock solution, gentle warming (e.g., to 37°C) and vortexing can aid dissolution. However, always check the compound's stability at higher temperatures first.
Experimental Protocols
Protocol 1: Determining IC50 using an MTT Cell Viability Assay
This protocol provides a method for determining the this compound concentration that inhibits 50% of cell viability.
Materials:
-
Your adherent cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[12]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x concentrated serial dilutions in complete culture medium. For example, create dilutions that, when added to the cells, will give final concentrations of 100 µM, 50 µM, 25 µM, etc., down to ~10 nM. Also prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Cell Treatment: After 24 hours of incubation, carefully remove the old medium from the wells. Add 100 µL of the prepared drug dilutions, vehicle control, or no-treatment control to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, living cells will metabolize the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization buffer (e.g., DMSO) to each well and place the plate on a shaker for 10-15 minutes to fully dissolve the crystals.[12]
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis:
-
Average the triplicate readings for each concentration.
-
Normalize the data: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.
-
Plot % Viability versus the logarithm of the this compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and calculate the IC50 value.[13]
-
References
- 1. mdpi.com [mdpi.com]
- 2. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclipostins and this compound analogs as promising compounds in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cyclodextrins [sigmaaldrich.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in the kinetic analysis of irreversible inhibitors like Cyclophostin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with irreversible inhibitors, with a specific focus on Cyclophostin and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for irreversible inhibitors like this compound?
A1: Irreversible inhibitors, such as this compound, typically form a stable, covalent bond with their target enzyme.[1][2] In the case of this compound, a bicyclic organophosphate, it acts as a potent inhibitor of serine hydrolases, including acetylcholinesterase (AChE).[3][4] The inhibition mechanism involves a nucleophilic attack from a catalytic serine residue in the enzyme's active site on the phosphorus atom of this compound's enol-phosphate group. This results in the formation of a covalent phosphyl-enzyme complex, rendering the enzyme inactive.[4][5]
Q2: What are the key kinetic parameters for characterizing an irreversible inhibitor?
A2: Unlike reversible inhibitors, the potency of irreversible inhibitors is not solely defined by the inhibition constant (Ki). The key parameters include:
-
KI (Inhibition Constant): Represents the initial reversible binding affinity of the inhibitor to the enzyme. A lower KI indicates tighter binding.
-
kinact (Rate of Inactivation): The maximal rate constant for the covalent bond formation at saturating inhibitor concentrations.
-
kinact/KI (Second-order Rate Constant): This ratio is a measure of the overall inhibitor efficiency, reflecting both binding affinity and reactivity. It is often used to compare the potency of different irreversible inhibitors.
Q3: Why does the IC50 value for an irreversible inhibitor change with pre-incubation time?
A3: The IC50 value for an irreversible inhibitor is time-dependent because the inhibition process involves a covalent bond formation that occurs over time. With longer pre-incubation of the enzyme and inhibitor, more enzyme molecules become irreversibly inactivated, leading to a lower measured IC50 value. Therefore, a single IC50 value without a specified pre-incubation time is not a reliable measure of potency for an irreversible inhibitor.
Q4: Can this compound inhibit enzymes other than acetylcholinesterase?
A4: Yes, this compound and its analogs have been shown to inhibit other serine and cysteine hydrolases.[4][5] For example, analogs of this compound, known as Cyclipostins, are potent inhibitors of hormone-sensitive lipase.[3][6] When studying the kinetic properties of this compound, it is crucial to consider the possibility of off-target effects and to assess its selectivity against a panel of relevant enzymes.
Troubleshooting Guides
Problem 1: High variability in kobs (observed rate of inactivation) values between experiments.
| Possible Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh stock solutions of the inhibitor for each experiment. Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. |
| Enzyme Instability | Ensure the enzyme is stable under the assay conditions (pH, temperature, buffer components) for the duration of the experiment. Include a control with enzyme alone to monitor for any time-dependent loss of activity. |
| Inconsistent Pre-incubation Times | Use a precise and consistent method for timing the pre-incubation of the enzyme with the inhibitor before initiating the reaction by adding the substrate. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem 2: The plot of kobs versus inhibitor concentration is linear instead of hyperbolic.
| Possible Cause | Troubleshooting Step |
| [Inhibitor] << KI | The inhibitor concentrations used are too low to observe saturation kinetics. In this case, the slope of the linear plot represents kinact/KI. To determine kinact and KI individually, higher inhibitor concentrations are needed to approach saturation. |
| One-step Inhibition Mechanism | The inhibitor may not form a significant reversible intermediate (E•I complex), and the reaction proceeds directly to the inactivated enzyme (E-I). In this scenario, only the second-order rate constant (kinact/KI) can be determined. |
| Rapid Inactivation | The inactivation is too fast to be accurately measured with the current experimental setup. Consider using a stopped-flow apparatus for rapid kinetic measurements. |
Problem 3: Difficulty in determining KI and kinact from the data.
| Possible Cause | Troubleshooting Step |
| Poor Data Quality | Increase the number of data points for each inhibitor concentration and increase the number of inhibitor concentrations tested. Ensure the assay is linear with respect to time and enzyme concentration. |
| Inappropriate Kinetic Model | The standard two-step model of irreversible inhibition may not be appropriate. Consider more complex models, such as those involving a slow conformational change of the enzyme or partial inhibition. |
| Substrate Interference | If the assay is performed in the presence of a substrate (Kitz-Wilson method), the substrate can compete with the inhibitor for binding to the active site. Ensure the substrate concentration is well below its Km or use a progress curve analysis method that accounts for substrate competition. |
Quantitative Data Summary
The following table summarizes the kinetic parameters for the inhibition of human acetylcholinesterase (AChE) by (±)-Cyclophostin and its diastereomer.
| Compound | IC50 (nM) | KI (µM) | k2 (min-1) |
| (±)-Cyclophostin | ~40 | 1.2 ± 0.3 | 0.18 ± 0.02 |
| (±)-Cyclophostin Diastereomer | ~40 | 0.8 ± 0.2 | 0.15 ± 0.01 |
Data extracted from literature reports for human AChE.[3] k2 is equivalent to kinact.
Experimental Protocols
Determination of kinact and KI using the Pre-incubation Method
This method involves pre-incubating the enzyme with various concentrations of the irreversible inhibitor for different periods, followed by measuring the remaining enzyme activity.
Materials:
-
Purified enzyme (e.g., acetylcholinesterase)
-
Irreversible inhibitor (e.g., this compound)
-
Substrate (e.g., acetylthiocholine)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the irreversible inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme solution to wells containing either the assay buffer (control) or different concentrations of the inhibitor.
-
Incubate the plate at a constant temperature for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
At each time point, initiate the enzymatic reaction by adding a saturating concentration of the substrate to each well.
-
Immediately measure the initial reaction velocity (vi) using a microplate reader.
-
For each inhibitor concentration, plot the natural logarithm of the percent remaining activity (ln(% Activity)) versus the pre-incubation time. The percent remaining activity is calculated as (vi with inhibitor / vi of control) * 100.
-
The slope of this plot is equal to -kobs (the observed rate of inactivation).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following hyperbolic equation to determine kinact and KI: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the inhibitor concentration.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The First Total Synthesis of (±) this compound and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclipostins and this compound analogs as promising compounds in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Off-Target Effects of Cyclophostin in Cellular Models
Welcome to the technical support center for researchers utilizing Cyclophostin and its analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product characterized by a unique cyclic enolphosphate structure. It acts as a potent, irreversible inhibitor of several enzymes, primarily serine hydrolases.[1][2] Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of its target enzymes, leading to their inactivation.[3]
Q2: What are the known on- and off-targets of this compound and its analogs?
A2: this compound and its analogs (Cyclipostins) are known to be multi-target inhibitors, meaning they can bind to and inhibit a range of enzymes.[3][4][5] This lack of absolute specificity is the primary source of off-target effects.
-
On-Targets: The primary reported targets, depending on the specific analog, include acetylcholinesterase (AChE), hormone-sensitive lipase (HSL), and in the context of infectious disease research, the antigen 85 (Ag85) complex in Mycobacterium tuberculosis.[1][2][3][6]
-
Off-Targets: Due to their reactive enolphosphate warhead, this compound and its analogs can react with a broad range of serine and cysteine hydrolases in mammalian cells, including various lipases, esterases, and proteases.[3][5][7] The specific off-target profile can vary depending on the cell type and the specific analog used.
Q3: How can I minimize off-target effects of this compound in my cellular experiments?
A3: Minimizing off-target effects is crucial for attributing a cellular phenotype to the inhibition of a specific target. Here are key strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. This minimizes engagement with lower-affinity off-targets.
-
Employ More Selective Analogs: Medicinal chemistry efforts have led to the development of this compound analogs with improved selectivity.[3][7] For example, modifications to the lipophilic side chains can shift selectivity away from mammalian enzymes like HSL and towards microbial targets.[3] Whenever possible, choose an analog with a known selectivity profile that favors your target of interest.
-
Use Competitive Inhibition: To confirm that the observed phenotype is due to the inhibition of your target of interest, you can use a known, highly selective inhibitor of that same target as a competitor. If the phenotype is rescued or prevented by the competitor, it provides strong evidence for on-target action.
-
Perform Target Knockdown/Knockout Controls: The most rigorous control is to use genetic approaches (e.g., siRNA, shRNA, CRISPR/Cas9) to reduce or eliminate the expression of the intended target protein. If this compound treatment fails to produce the same phenotype in these modified cells, it strongly suggests the original effect was on-target.
-
Utilize Chemical Proteomics: Techniques like competitive Activity-Based Protein Profiling (ABPP) can be used to globally assess the targets of this compound in your specific cellular model.[4][5][8][9] This allows you to identify both on- and off-targets at a given concentration.
-
Confirm Target Engagement with CETSA: The Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to your intended target in intact cells.[10][11]
Troubleshooting Guides
Problem: I'm observing a cellular phenotype with this compound, but I'm unsure if it's an on-target or off-target effect.
Solution Workflow:
Caption: Troubleshooting workflow for deconvoluting on- and off-target effects.
Problem: My competitive ABPP experiment has high background or unclear results.
Troubleshooting Steps:
-
Optimize Probe Concentration: The concentration of your broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) is critical. Too high a concentration can lead to non-specific labeling and high background. Perform a titration of the probe to find the optimal concentration that gives a good signal-to-noise ratio.
-
Check Inhibitor Incubation Time: For an irreversible inhibitor like this compound, ensure you are pre-incubating the proteome with it for a sufficient amount of time to allow for covalent modification of its targets before adding the activity-based probe.
-
Ensure Complete Cell Lysis: Incomplete cell lysis can lead to variability in protein extraction and labeling. Use a robust lysis protocol and confirm lysis efficiency.
-
Use Appropriate Controls: Always include a "no inhibitor" (vehicle) control and a "no probe" control to assess background signal and non-specific binding to beads or antibodies.
-
Confirm Reagent Quality: Ensure your activity-based probe and other reagents are not degraded. Store them according to the manufacturer's instructions.
Problem: I'm not observing a thermal shift in my CETSA experiment.
Troubleshooting Steps:
-
Confirm Target Expression: First, confirm that your target protein is expressed at a detectable level in the cell line you are using.
-
Optimize Heating Conditions: The optimal temperature for the isothermal dose-response (ITDR) CETSA is crucial. You must first perform a melt curve to determine the Tagg (aggregation temperature) of your target protein. The ITDR experiment should be performed at a temperature where the protein is partially denatured.
-
Check Compound Permeability: If you are performing the assay on intact cells, your compound must be cell-permeable to reach its target. If you suspect permeability issues, try performing the assay on cell lysates first.
-
Ensure Proper Lysis After Heating: Incomplete lysis after the heat-shock step can lead to loss of soluble protein and inaccurate quantification.[12]
-
Antibody Quality for Western Blot Detection: If you are using Western blotting for detection, ensure your antibody is specific and sensitive enough to detect the soluble fraction of your target protein.[11]
-
Consider Target-Specific Characteristics: Some proteins may not exhibit a significant thermal shift upon ligand binding. This does not necessarily mean there is no target engagement. In such cases, orthogonal methods like ABPP are recommended.
Data Presentation: Inhibition Profiles of this compound and Analogs
The following tables summarize the inhibitory activities of this compound and its analogs against various on- and off-targets. This data can help you select the most appropriate compound for your experiments and anticipate potential off-target effects.
Table 1: Inhibitory Activity (IC50/MIC50) of this compound Analogs against Mycobacterial Targets
| Compound | Target/Organism | IC50 / MIC50 (µM) | Reference |
| This compound (synthetic) | M. tuberculosis | - | [3] |
| CyC17 | M. tuberculosis (extracellular) | 0.5 | [13] |
| CyC18β | M. tuberculosis (extracellular) | 1.7 | [13] |
| CyC7β | M. tuberculosis (extracellular) | 16.6 | [13] |
| CyC7α | M. tuberculosis (extracellular) | 92.6 | [13] |
| CyC7β | M. tuberculosis (intracellular) | 3.1 | [13] |
| CyC7α | M. tuberculosis (intracellular) | 4.5 | [13] |
| CyC7β | Ag85C DGAT activity | 85 | [6] |
| CyC8β | Ag85C DGAT activity | 121 | [6] |
| CyC17 | Ag85C DGAT activity | 187 | [6] |
Table 2: Inhibitory Activity (IC50) of this compound and Analogs against Mammalian Enzymes
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound (natural) | Acetylcholinesterase (AChE) - housefly | 0.76 | [1] |
| This compound (natural) | Acetylcholinesterase (AChE) - brown plant hopper | 1.3 | [1] |
| This compound (synthetic, ±) | Human Acetylcholinesterase (AChE) | 45 | [2] |
| This compound diastereomer | Human Acetylcholinesterase (AChE) | 40 | [2] |
| Bicyclic phosphonate analogs | Human Acetylcholinesterase (AChE) | 3,000 - 30,000 | [2] |
| Monocyclic phosphate analog | Human Acetylcholinesterase (AChE) | 1,000 | [2] |
| Monocyclic phosphonate analog | Human Acetylcholinesterase (AChE) | 26,000 | [2] |
| Cyclipostins | Hormone-Sensitive Lipase (HSL) | nanomolar range | [2] |
| This compound | Hormone-Sensitive Lipase (HSL) | Inactive | [1] |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) in Mammalian Cells
This protocol provides a framework for identifying the cellular targets of this compound by assessing its ability to compete with a broad-spectrum serine hydrolase probe.
Materials:
-
Mammalian cell line of interest
-
This compound or analog
-
Broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate (FP)-biotin)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies for target validation (optional)
-
Mass spectrometry facility for proteomic analysis
Workflow Diagram:
Caption: Workflow for competitive ABPP to identify this compound targets.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture your mammalian cell line of interest to 80-90% confluency.
-
Treat the cells with a range of this compound concentrations (and a vehicle control) for a predetermined time (e.g., 1-4 hours). The incubation time should be sufficient for the compound to enter the cells and bind to its targets.
-
-
Proteome Preparation:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Competitive Labeling:
-
In separate tubes, incubate a standardized amount of protein lysate from the this compound-treated and vehicle-treated cells.
-
Add the FP-biotin probe to each lysate and incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to each lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis:
-
For Gel-Based Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and visualize the labeled proteins by streptavidin-HRP blotting. A decrease in band intensity in the this compound-treated lane compared to the vehicle lane indicates a target.
-
For Mass Spectrometry Analysis: Perform on-bead digestion of the captured proteins followed by LC-MS/MS analysis to identify and quantify the proteins. Proteins that show a significant reduction in abundance in the this compound-treated sample are potential targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to a specific target protein in intact cells.
Materials:
-
Mammalian cell line expressing the target protein
-
This compound or analog
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Cell lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot apparatus
-
Antibody specific to the target protein
Workflow Diagram:
Caption: Workflow for performing a Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time to allow for target engagement.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 37°C to 70°C) for a set time (e.g., 3 minutes), followed by a cooling step.
-
-
Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles.[12]
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation at high speed.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the vehicle and this compound-treated samples.
-
Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that the compound has bound to and stabilized the target protein.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclipostins and this compound analogs as promising compounds in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. annualreviews.org [annualreviews.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
degradation pathways of Cyclophostin under experimental conditions
Disclaimer: Detailed experimental studies on the degradation pathways of Cyclophostin are not extensively available in the public scientific literature. The following information is based on the chemical nature of this compound, the observed instability of its structural analogs, and general principles of forced degradation studies. The proposed pathways and troubleshooting advice should be considered as theoretical guidance for experimental investigation.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in aqueous solutions?
A1: Based on the chemical structure, specifically the bicyclic enolphosphate triester, this compound may be susceptible to hydrolysis in aqueous solutions. An α,α-difluorophosphonate analog of this compound has been reported to be unstable in aqueous buffer, particularly at pH 8.0, suggesting that the enolphosphate moiety is a potential site of degradation.
Q2: What is the most likely degradation pathway for this compound under experimental conditions?
A2: The most probable degradation pathway is hydrolysis of the enolphosphate bond. This would lead to the opening of the seven-membered ring containing the phosphorus atom. This reaction is likely to be accelerated under basic (alkaline) conditions.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is recommended to:
-
Prepare fresh solutions of this compound before use.
-
If storage of solutions is necessary, store them at low temperatures (e.g., -20°C or -80°C) and in anhydrous solvents if possible.
-
For experiments in aqueous media, use buffers with a neutral or slightly acidic pH, if compatible with your experimental design. Avoid highly basic conditions (pH > 8).
-
Protect solutions from prolonged exposure to light and high temperatures.
Q4: I am observing a loss of activity of my this compound stock over time. What could be the cause?
A4: A loss of activity is likely due to the chemical degradation of this compound. The primary suspect is hydrolysis of the enolphosphate bond, especially if the stock solution is prepared in an aqueous or protic solvent and stored for an extended period. It is advisable to perform a quality check of your stock solution using an appropriate analytical method like HPLC or LC-MS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results with this compound. | Degradation of this compound in stock or working solutions. | Prepare fresh solutions for each experiment. If using a stored solution, verify its integrity and concentration by HPLC before use. Consider performing a time-course experiment in your experimental buffer to assess the stability of this compound under your specific conditions. |
| Appearance of unknown peaks in HPLC/LC-MS analysis of this compound samples. | Formation of degradation products. | The primary degradation is likely due to hydrolysis. Characterize the unknown peaks using high-resolution mass spectrometry (HRMS) and NMR to identify the structures of the degradation products. The expected mass would correspond to the hydrolyzed form of this compound. |
| Low yield or recovery of this compound after experimental procedures. | Instability of this compound under the experimental conditions (e.g., high pH, elevated temperature). | Review your experimental protocol to identify potential stress conditions. If possible, modify the protocol to use milder conditions (e.g., lower pH, lower temperature, shorter incubation times). |
Proposed Degradation Pathway
The primary anticipated degradation pathway for this compound is hydrolysis of the enolphosphate bond. Under aqueous conditions, particularly when catalyzed by base, a water molecule can attack the electrophilic phosphorus atom, leading to the cleavage of a P-O bond within the seven-membered ring.
Caption: Proposed hydrolytic degradation of this compound.
(Note: A placeholder image is used for the hydrolyzed product as its exact structure has not been reported in the literature. The expected product would result from the cleavage of one of the P-O bonds in the seven-membered ring, leading to a phosphonic acid derivative still attached to the lactone ring.)
Experimental Protocols for Degradation Studies
Should a researcher wish to investigate the degradation pathways of this compound, a forced degradation study would be the appropriate approach. Below are general protocols for such a study.
Forced Hydrolysis
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Neutral Hydrolysis: Dissolve this compound in purified water. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining this compound and detect the formation of degradation products. Use LC-MS to identify the mass of the degradation products.
Oxidative Degradation
-
Procedure: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.
-
Sampling and Analysis: Follow the same procedure as for hydrolysis.
Photodegradation
-
Procedure: Expose a solution of this compound (in a photostable solvent like water or acetonitrile) to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be protected from light.
-
Sampling and Analysis: Analyze samples at various time points and compare them to the light-protected control.
Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study of this compound.
Hypothetical Stability Data Table
The following table illustrates how quantitative data from a forced degradation study of this compound could be presented. The data is hypothetical and for illustrative purposes only.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 95.2 | 4.5 | 0.3 | |
| 24 | 88.7 | 10.1 | 1.2 | |
| 0.1 M NaOH, 40°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 75.4 | 23.1 | 1.5 | |
| 8 | 40.1 | 55.8 | 4.1 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.5 | 1.3 | 0.2 | |
| Photolysis | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.1 | 0.8 | 0.1 |
overcoming challenges in the purification of Cyclophostin from complex mixtures
Welcome to the technical support center for the purification of Cyclophostin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges encountered during the purification of this compound from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from bacterial cultures?
A1: The main challenges stem from the complex nature of the biological matrix. These include:
-
Low abundance: this compound is a secondary metabolite and may be produced in low quantities.
-
Co-extraction of impurities: Lipids, pigments, and other secondary metabolites with similar physicochemical properties are often co-extracted, complicating the purification process.
-
Structural instability: this compound, an organophosphate, may be susceptible to degradation under harsh pH or temperature conditions.
-
Emulsion formation: During liquid-liquid extraction, the presence of lipids and other surfactants from the bacterial lysate can lead to the formation of stable emulsions, which hinder phase separation.
Q2: Which solvents are recommended for the initial extraction of this compound?
A2: Due to its relatively nonpolar nature, organic solvents are most effective for extracting this compound from the fermentation broth or cell lysate. Ethyl acetate is a commonly used solvent that provides good recovery. Other solvents like butanol or a mixture of chloroform and methanol can also be employed, but optimization is necessary to minimize the co-extraction of highly nonpolar impurities.
Q3: What analytical techniques are suitable for monitoring the purity of this compound during purification?
A3: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively monitor the presence of this compound and assess the complexity of the mixture at different purification stages.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of this compound, aiding in its identification and the characterization of impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and to confirm the identity and purity of the final compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification workflow.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after initial extraction | Incomplete cell lysis. | Employ more rigorous lysis methods such as sonication or French press, particularly for mycobacterial sources.[4] |
| Inefficient extraction solvent. | Optimize the solvent system. Consider sequential extractions with solvents of increasing polarity. | |
| Degradation of this compound. | Perform extraction at a controlled temperature (e.g., 4°C) and avoid extreme pH conditions. | |
| Persistent emulsion during liquid-liquid extraction | High concentration of lipids and other surfactants. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion. |
| Centrifuge the mixture at a moderate speed to facilitate phase separation. | ||
| Poor separation in column chromatography | Inappropriate stationary or mobile phase. | For silica gel chromatography, optimize the solvent system polarity. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Sample overload. | Reduce the amount of crude extract loaded onto the column.[5] | |
| Co-elution of impurities. | Employ orthogonal chromatography techniques. For example, follow up silica gel chromatography with reversed-phase chromatography or size-exclusion chromatography. | |
| Multiple, unresolved peaks in HPLC analysis | Presence of isomers or closely related analogs. | Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, or column temperature. Consider using a longer column or one with a different stationary phase chemistry. |
| On-column degradation. | Ensure the mobile phase is compatible with this compound's stability. Adjust the pH if necessary. | |
| Final product is an oil instead of a solid | Presence of residual solvents or minor impurities. | Dry the sample under high vacuum for an extended period. |
| Recrystallize the product from a suitable solvent system to improve purity. |
Experimental Protocols
General Extraction of this compound from Bacterial Culture
-
Cell Lysis:
-
Harvest bacterial cells from the fermentation broth by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline).
-
Disrupt the cells using a French press or sonicator on ice.
-
-
Solvent Extraction:
-
To the cell lysate, add an equal volume of ethyl acetate.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Separate the organic and aqueous phases by centrifugation (e.g., 4,000 x g for 10 minutes).
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Purification by Silica Gel Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column with the starting mobile phase (e.g., 100% hexane).
-
-
Sample Loading and Elution:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed column.
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions that show a high concentration of the target compound.
-
Evaporate the solvent to yield a partially purified product.
-
Quantitative Data Summary
The following tables present hypothetical data for a typical purification of this compound from a 10-liter bacterial culture.
Table 1: Purification Yield and Purity at Each Step
| Purification Step | Total Mass (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5,000 | 2 | 100 |
| Silica Gel Chromatography | 450 | 20 | 90 |
| Reversed-Phase HPLC | 75 | 98 | 75 |
Table 2: Comparison of Extraction Solvents
| Solvent | Crude Extract Yield (mg/L) | Initial Purity of this compound (%) |
| Ethyl Acetate | 500 | 2.0 |
| Butanol | 620 | 1.5 |
| Chloroform:Methanol (2:1) | 550 | 1.8 |
Visualizations
Caption: A generalized workflow for the purification and analysis of this compound.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.
References
- 1. agilent.com [agilent.com]
- 2. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Extraction and Separation of Mycobacterial Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
optimizing storage conditions to maintain Cyclophostin stability and activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions to maintain the stability and activity of Cyclophostin. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. It is crucial to prevent repeated freeze-thaw cycles.
Q2: How should I prepare and store this compound solutions?
A2: It is recommended to prepare stock solutions in a suitable dry, aprotic solvent such as DMSO or ethanol. Once prepared, stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and exposure to air. For aqueous solutions used in assays, it is best to prepare them fresh for each experiment. Some analogs of this compound have shown instability in aqueous buffers, particularly at alkaline pH.[1]
Q3: What are the primary factors that can lead to the degradation of this compound?
A3: The enolphosphate moiety in this compound can be susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. Exposure to light (photodegradation) and elevated temperatures can also contribute to its degradation.[2][3][4] While the enolphosphate bond in some related structures has shown surprising stability under certain anhydrous synthetic conditions, aqueous environments present a greater risk of hydrolysis.[5]
Q4: I am observing lower than expected activity of my this compound in my experiments. What could be the cause?
A4: Lower than expected activity can be due to several factors:
-
Degradation: Improper storage or handling may have led to the degradation of the compound.
-
Incorrect Concentration: Ensure accurate preparation of your stock and working solutions.
-
Assay Conditions: The pH, temperature, and buffer composition of your assay can significantly impact enzyme activity and inhibitor potency.
-
Enzyme Quality: The activity of your target enzyme (AChE or Ag85C) may be compromised. Always use a fresh and properly stored enzyme.
Q5: Can I use this compound for both in vitro and in vivo studies?
A5: Yes, this compound and its analogs have been used in both in vitro enzymatic assays and in cell-based (in vivo) studies, particularly in the context of Mycobacterium tuberculosis.[1][6] However, for in vivo applications, formulation and delivery methods are critical considerations to ensure bioavailability and stability.
Troubleshooting Guides
Issue 1: Reduced or No this compound Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Prepare fresh working solutions from a new aliquot of your stock solution. 2. If the issue persists, use a fresh vial of solid this compound to prepare a new stock solution. 3. Verify the purity and integrity of your this compound using analytical methods like HPLC or mass spectrometry if possible. |
| Inactive Target Enzyme | 1. Run a positive control for your enzyme assay using a known substrate to confirm the enzyme's activity. 2. Ensure the enzyme has been stored correctly according to the manufacturer's instructions. |
| Suboptimal Assay Conditions | 1. Verify the pH and temperature of your assay are optimal for both the enzyme and the inhibitor. 2. Check for any interfering substances in your assay buffer. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Solution Preparation | 1. Ensure meticulous and consistent pipetting techniques. 2. Prepare a larger batch of stock solution to be aliquoted for multiple experiments to reduce variability. |
| Variable Incubation Times | 1. Use a precise timer for all incubation steps in your protocol. 2. Ensure all samples are treated for the same duration. |
| Freeze-Thaw Cycles | 1. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
Data Presentation: this compound Stability
Table 1: Effect of Temperature on Solid this compound Stability (Illustrative)
| Storage Temperature (°C) | Duration | Estimated Purity (%) |
| -20 | 12 months | >98% |
| 4 | 6 months | ~95% |
| 25 (Room Temperature) | 1 month | <90% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C (Illustrative)
| pH | Duration (24 hours) | Estimated % Degradation |
| 4.0 | 24 hours | <5% |
| 7.0 | 24 hours | ~10-15% |
| 8.0 | 24 hours | >25% |
Table 3: Effect of Light Exposure on Solid this compound at 25°C (Illustrative)
| Light Condition | Duration | Estimated Purity (%) |
| Dark | 1 month | ~90% |
| Ambient Light | 1 month | <80% |
| Direct UV Light (254 nm) | 24 hours | Significant degradation |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Activity Assay
This protocol is based on the Ellman method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare fresh working solutions of ATCI and DTNB in the phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound at various concentrations (or DMSO for control)
-
AChE solution
-
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI and DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of this compound.
Protocol 2: Antigen 85C (Ag85C) Mycolyltransferase Activity Assay
This protocol is a fluorescence-based assay to measure the mycolyltransferase activity of Ag85C.
Materials:
-
Recombinant M. tuberculosis Antigen 85C (Ag85C)
-
A suitable fluorescent substrate (e.g., a synthetic substrate that releases a chromophore upon cleavage)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations (or DMSO for control)
-
Ag85C solution
-
-
Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding the fluorescent substrate to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.
-
Determine the rate of the enzymatic reaction and calculate the percentage of inhibition caused by this compound.[6][7]
Mandatory Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Mycobacterial cell wall synthesis and the role of Antigen 85 inhibited by this compound.
References
- 1. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antigen 85 complex as a powerful Mycobacterium tuberculosis immunogene: Biology, immune-pathogenicity, applications in diagnosis, and vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The Chemistry and Biology of this compound, the Cyclipostins and Related Compounds | MDPI [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Bicyclic Inhibitors: Cyclophostin vs. Cyclipostins
In the landscape of enzyme inhibitors, the structurally related natural products, Cyclophostin and Cyclipostins, present a fascinating case of target specificity dictated by subtle molecular modifications. Both share a unique bicyclic enol-phosphate core, yet their inhibitory profiles diverge dramatically, making them valuable tools for biochemical research and potential starting points for drug development. This guide provides a detailed comparison of their inhibitory potency, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their studies.
Unveiling the Potency: A Quantitative Comparison
The primary distinction in the inhibitory action of this compound and Cyclipostins lies in their preferred targets. This compound is a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system, while Cyclipostins exhibit strong inhibitory activity against hormone-sensitive lipase (HSL), a key enzyme in lipid metabolism.[1][2] This stark difference in selectivity is primarily attributed to the nature of the side chain attached to the phosphate group.
| Compound | Target Enzyme | IC50 Value | Source Organism of Enzyme |
| This compound | Acetylcholinesterase (AChE) | 0.76 nM | Housefly |
| Acetylcholinesterase (AChE) | 1.3 nM | Brown Plant Hopper | |
| (±)-Cyclophostin (synthetic) | Acetylcholinesterase (AChE) | 45 nM | Human |
| Cyclipostin P (natural) | Hormone-Sensitive Lipase (HSL) | 30 nM | Rat |
| (±)-Cyclipostin P (synthetic) | Hormone-Sensitive Lipase (HSL) | 25 nM | Rat |
| Cyclipostin Analogues | |||
| Cyclipostin R (trans) | Hormone-Sensitive Lipase (HSL) | > 500 nM | Rat |
| Cyclipostin R (cis) | Hormone-Sensitive Lipase (HSL) | 50 nM | Rat |
| Bicyclic phosphonate analog of Cyclipostin P (trans) | Hormone-Sensitive Lipase (HSL) | 6.9 µM | Rat |
| Bicyclic phosphonate analog of Cyclipostin P (cis) | Hormone-Sensitive Lipase (HSL) | 0.36 µM | Rat |
| Monocyclic phosphate analog of Cyclipostin P | Hormone-Sensitive Lipase (HSL) | 60 nM | Rat |
Key Observation: this compound, with its small methyl ester, demonstrates nanomolar and even sub-nanomolar efficacy against AChE but is inactive against HSL.[1] Conversely, the Cyclipostins, which feature long, lipophilic side chains, are potent inhibitors of HSL, with IC50 values in the nanomolar range.[2] This highlights the critical role of the side chain in directing the inhibitor to its specific target enzyme.
The Mechanism of Inhibition: A Covalent Embrace
Both this compound and Cyclipostins act as irreversible inhibitors. Their mode of action involves the covalent modification of a crucial serine or cysteine residue within the active site of their target enzymes.[3][4] The bicyclic enol-phosphate core acts as a reactive "warhead." Upon binding to the enzyme's active site, the phosphate ester is attacked by the nucleophilic hydroxyl group of the serine residue (or the thiol group of cysteine), leading to the formation of a stable, covalent phosphyl-enzyme adduct. This effectively inactivates the enzyme.
Experimental Corner: How Potency is Measured
The determination of the inhibitory potency of these compounds relies on robust enzymatic assays. Below are outlines of the typical experimental protocols used.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.
Principle: Acetylthiocholine, a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer, pH 8.0), a stock solution of acetylthiocholine, a stock solution of DTNB, and solutions of the test inhibitor (this compound) at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed amount of AChE enzyme to each well. Then, add varying concentrations of the inhibitor. A control well with no inhibitor is also prepared. The plate is incubated for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition and Measurement: The enzymatic reaction is initiated by adding a mixture of acetylthiocholine and DTNB to each well.
-
Data Analysis: The absorbance at 412 nm is measured over time using a plate reader. The rate of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hormone-Sensitive Lipase (HSL) Inhibition Assay
The activity of HSL is often measured by quantifying the release of free fatty acids from a triglyceride substrate.
Principle: Radiolabeled triolein is used as a substrate for HSL. The enzyme hydrolyzes the triolein, releasing radiolabeled oleic acid. The amount of released oleic acid is then quantified to determine the enzyme's activity.
Protocol Outline:
-
Substrate Preparation: Liposomes containing [³H]triolein and unlabeled triolein are prepared by sonication in an appropriate buffer.
-
Enzyme and Inhibitor Incubation: Recombinant rat HSL is pre-incubated with varying concentrations of the Cyclipostin inhibitor in the presence of liposomes (without the radiolabeled substrate) for a set time on ice.
-
Initiation of Reaction: The enzymatic reaction is started by adding the [³H]triolein-containing liposomes to the enzyme-inhibitor mixture and incubating at 37°C.
-
Termination and Extraction: The reaction is stopped by the addition of a mixture of methanol/chloroform/heptane and a carrier solution of unlabeled oleic acid. The mixture is vortexed and centrifuged to separate the phases.
-
Quantification: An aliquot of the upper aqueous phase, containing the released [³H]oleic acid, is transferred to a scintillation vial, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of released oleic acid is calculated, and the percentage of inhibition for each Cyclipostin concentration is determined. The IC50 value is then calculated as described for the AChE assay.[1]
Target Identification with Activity-Based Protein Profiling (ABPP)
To identify the cellular targets of these inhibitors on a broader scale, a powerful technique called Activity-Based Protein Profiling (ABPP) is employed.
Principle: ABPP utilizes chemical probes that react covalently with the active sites of specific enzyme families. In a competitive ABPP experiment, a proteome is pre-incubated with the inhibitor of interest (e.g., a Cyclipostin analogue) before the addition of a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe tagged with biotin). If the inhibitor binds to a target enzyme, it will block the binding of the probe. The probe-labeled proteins are then enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry. A decrease in the signal for a particular enzyme in the inhibitor-treated sample compared to the control indicates that it is a target of the inhibitor.[3]
Conclusion
This compound and the Cyclipostins are powerful and selective inhibitors that serve as excellent examples of how small structural changes can dramatically alter biological activity. While this compound's domain is the inhibition of acetylcholinesterase, the lipophilic nature of the Cyclipostins makes them potent inhibitors of hormone-sensitive lipase. Understanding their distinct inhibitory profiles and the experimental methods used to characterize them is crucial for researchers aiming to dissect the roles of these enzymes in various biological processes and for the development of novel therapeutic agents.
References
- 1. Rat Hormone Sensitive Lipase Inhibition by Cyclipostins and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat hormone sensitive lipase inhibition by cyclipostins and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and kinetic evaluation of this compound and Cyclipostins phosphonate analogs as selective and potent inhibitors of microbial lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Acetylcholinesterase Inhibition by Cyclophostin and Paraoxon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic parameters of acetylcholinesterase (AChE) inhibition by two organophosphate compounds: cyclophostin and paraoxon. The data presented is compiled from published experimental findings to offer an objective overview for researchers in neuropharmacology, toxicology, and drug development.
Executive Summary
This compound and paraoxon are potent inhibitors of acetylcholinesterase, an essential enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. While both compounds belong to the organophosphate class and share a common mechanism of action, their kinetic profiles of AChE inhibition exhibit notable differences. This guide summarizes their key kinetic constants, details the experimental methodologies used for their determination, and provides visual representations of the inhibition mechanism and experimental workflow.
Data Presentation: Kinetic Parameters of AChE Inhibition
The following table summarizes the experimentally determined kinetic constants for the inhibition of AChE by this compound and paraoxon. It is important to note that experimental conditions, such as the source of the enzyme and buffer composition, can influence these values.
| Kinetic Parameter | This compound (Human AChE) | Paraoxon (Human/Rat AChE) | Significance |
| IC50 | ~40 nM[1] | Varies with concentration | A measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
| KI (Inhibitor Dissociation Constant) | 140 ± 60 µM[1] | Not explicitly reported as a simple K_I due to complex kinetics. | Represents the affinity of the inhibitor for the free enzyme in the initial reversible binding step. A lower K_I indicates higher affinity. |
| k2 (Phosphorylation Rate Constant) | 0.4 ± 0.1 min⁻¹[1] | Not directly reported, but reflected in the overall inhibition rate constant. | The rate at which the inhibitor phosphorylates the serine residue in the active site of AChE, leading to inactivation. |
| ki (Bimolecular Rate Constant) | Not explicitly reported. | 0.0216 nM⁻¹h⁻¹ (at 1-100 nM) to 300 ± 180 nM⁻¹h⁻¹ (at 1 pM)[2][3][4] | A second-order rate constant that represents the overall efficiency of enzyme inactivation, combining both binding and phosphorylation steps. |
| KA (Association Constant) | Not reported. | Higher than for other organophosphates like chlorpyrifos-oxon[5] | A measure of the affinity of the inhibitor for the enzyme. |
| kp (Phosphorylation Constant) | Not reported. | No significant differences noted when compared to chlorpyrifos-oxon[5] | The rate constant for the phosphorylation step. |
| kr (Spontaneous Reactivation Rate Constant) | Not reported. | No significant differences noted for rat AChE compared to chlorpyrifos-oxon[5] | The rate at which the phosphorylated enzyme spontaneously hydrolyzes to regenerate the active enzyme. |
| ka (Aging Rate Constant) | Not reported. | Significantly lower for paraoxon-inhibited rat AChE compared to chlorpyrifos-oxon[5] | The rate of dealkylation of the phosphorylated enzyme, leading to a permanently inactivated state ("aging"). |
Mechanism of Action: A Shared Pathway with Kinetic Divergence
Both this compound and paraoxon inhibit AChE by phosphorylating a critical serine residue within the enzyme's active site. This process effectively inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. The general mechanism can be broken down into three key stages:
-
Reversible Binding: The inhibitor initially forms a reversible Michaelis-Menten complex with the enzyme.
-
Phosphorylation: The inhibitor then phosphorylates the active site serine, forming a stable, covalent conjugate. This is the rate-limiting step for inactivation.
-
Aging and Reactivation: The phosphorylated enzyme can undergo one of two processes: spontaneous reactivation, where the phosphate group is slowly hydrolyzed to restore enzyme function, or "aging," a chemical modification of the phosphate group that results in a permanently inactive enzyme.[6][7][8][9][10]
Paraoxon's interaction with AChE is further complicated by its interaction with a peripheral anionic site on the enzyme.[2][3] Binding at this secondary site can allosterically modulate the active site, influencing the overall inhibition kinetics, which may explain the concentration-dependent variation in its bimolecular rate constant (ki).[2][3]
Experimental Protocols
The kinetic analysis of AChE inhibition by this compound and paraoxon is typically performed using a modified Ellman's assay.[1] This spectrophotometric method measures the activity of AChE by detecting the product of the hydrolysis of a substrate analog, acetylthiocholine (ATCh).
Detailed Methodology for AChE Kinetic Inhibition Assay (Representative Protocol)
1. Materials and Reagents:
-
Purified acetylcholinesterase (e.g., from human erythrocytes)
-
This compound and Paraoxon stock solutions (in a suitable solvent like DMSO)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCh) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
96-well microplate reader or a spectrophotometer with a temperature-controlled cuvette holder
2. Enzyme and Inhibitor Preparation:
-
The AChE enzyme is diluted in the phosphate buffer to a final concentration that yields a linear rate of substrate hydrolysis over a defined period.
-
Serial dilutions of this compound and paraoxon are prepared in the assay buffer.
3. Assay Procedure:
-
The assay is typically performed in a 96-well plate.
-
To each well, the following are added in order:
-
Phosphate buffer
-
Inhibitor solution at various concentrations (or buffer for the control)
-
AChE enzyme solution
-
-
The mixture is pre-incubated for a specific time (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the interaction between the enzyme and the inhibitor.
-
The reaction is initiated by the addition of the ATCh substrate and DTNB solution.
4. Data Acquisition:
-
The absorbance at 412 nm is measured kinetically over time (e.g., every 30 seconds for 5-10 minutes). The rate of the reaction (change in absorbance per unit time) is proportional to the AChE activity.
5. Data Analysis:
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the control (no inhibitor).
-
For IC50 determination: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.
-
For kinetic constants (KI, k2, ki): The data is analyzed using appropriate kinetic models, such as the Kitz-Wilson plot for irreversible inhibitors, to determine the individual rate constants. This often involves measuring the apparent first-order rate constant of inhibition (kobs) at different inhibitor concentrations.
Visualizations
Mechanism of AChE Inhibition by Organophosphates
Caption: General mechanism of AChE inhibition by organophosphates.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining AChE inhibition kinetics.
References
- 1. The First Total Synthesis of (±) this compound and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic analysis of the in vitro inhibition, aging, and reactivation of brain acetylcholinesterase from rat and channel catfish by paraoxon and chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Cyclophostin's Selectivity Profile: A Comparative Guide for Serine Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclophostin's performance as a serine hydrolase inhibitor. By examining its selectivity against a panel of these enzymes and comparing it with alternative inhibitors, this document serves as a valuable resource for researchers investigating serine hydrolase function and for professionals in drug discovery seeking novel therapeutic agents.
Executive Summary
This compound and its analogs are potent, irreversible inhibitors of serine hydrolases, a diverse family of enzymes crucial in various physiological processes. These compounds exert their inhibitory effect through the covalent modification of the catalytic serine residue within the enzyme's active site. While much of the research has focused on their efficacy against mycobacterial serine hydrolases, available data indicates a broader spectrum of activity. This guide synthesizes the current knowledge on this compound's selectivity, presents the primary experimental methodology for its assessment, and contextualizes its performance against other classes of serine hydrolase inhibitors.
Data Presentation: this compound and its Analogs Inhibition Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its related compounds against various serine hydrolases. It is important to note that this data is compiled from multiple studies and experimental conditions may vary, warranting caution in direct comparisons.
| Compound | Target Enzyme | Organism/Source | IC50 | Reference |
| This compound | Acetylcholinesterase (AChE) | Streptomyces lavendulae | 8 e-4 µM | [1] |
| Acetylcholinesterase (AChE) | Human | Low µM | [1] | |
| Cyclipostin Analogs | Hormone-Sensitive Lipase (HSL) | Rat | µM range | [1] |
| CyC17 (this compound Analog) | Multiple Serine Hydrolases | Mycobacterium tuberculosis | - | [2] |
| Salinipostin A (this compound Analog) | Serine Hydrolases | Plasmodium falciparum | - | [2] |
Comparative Analysis with Alternative Inhibitors
The field of serine hydrolase inhibitors is broad, with several classes of compounds demonstrating significant efficacy. Here, we compare this compound with other prominent inhibitor families.
-
Organophosphates (OPs): This class, which includes this compound, is known for its potent and often irreversible inhibition of serine hydrolases. While effective, many OPs exhibit broad reactivity, leading to potential off-target effects. The toxicological profiles of many OPs are attributed to their inhibition of acetylcholinesterase[3]. The unique bicyclic structure of this compound may offer a basis for developing more selective inhibitors within this class.
-
Carbamates and Ureas: These compounds are also covalent inhibitors of serine hydrolases and have been extensively used as chemical probes to study enzyme function[4][5]. Their reactivity and selectivity can be tuned by modifying their chemical structure, allowing for the development of highly selective inhibitors for specific serine hydrolases[4].
-
Fluorophosphonate (FP) Probes: While primarily used as activity-based probes for profiling serine hydrolase activity, FP probes themselves are broad-spectrum inhibitors[6][7][8]. Their utility lies in their ability to label a wide range of active serine hydrolases, enabling competitive profiling of more selective inhibitors like this compound[9].
The primary advantage of this compound and its analogs lies in their potential for modification to achieve greater selectivity. Their core structure has been shown to be a viable scaffold for developing inhibitors that can differentiate between closely related enzymes[2].
Experimental Protocols
The standard method for determining the selectivity of an inhibitor like this compound against a panel of serine hydrolases is Competitive Activity-Based Protein Profiling (ABPP) .
Competitive ABPP Protocol
-
Proteome Preparation: Prepare cell or tissue lysates that express the serine hydrolase panel of interest. Ensure the proteome is in a buffer that maintains enzyme activity.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (e.g., this compound) for a specified time to allow for target engagement. A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe tagged with a reporter like biotin or a fluorophore) to all samples. The probe will covalently label the active site of serine hydrolases that have not been inhibited by the test compound.
-
Reaction Quenching and Sample Preparation: Stop the labeling reaction by adding a quenching agent and prepare the samples for analysis (e.g., by adding SDS-PAGE loading buffer).
-
Analysis:
-
Gel-Based Analysis: Separate the proteins by SDS-PAGE. If a fluorescent probe was used, visualize the labeled enzymes using a fluorescence scanner. A decrease in fluorescence intensity for a specific enzyme band in the inhibitor-treated samples compared to the control indicates inhibition.
-
Mass Spectrometry-Based Analysis: If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins into peptides and analyze by LC-MS/MS to identify and quantify the labeled serine hydrolases. A decrease in the signal for a particular enzyme in the inhibitor-treated samples indicates inhibition.
-
-
Data Interpretation: Quantify the reduction in probe labeling at different inhibitor concentrations to determine the IC50 value for each serine hydrolase, thereby establishing the inhibitor's selectivity profile.
Mandatory Visualizations
Experimental Workflow for Selectivity Screening
References
- 1. "Inhibition studies of serine hydrolases by cyclic phosphates and phosp" by Supratik Dutta [irl.umsl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Serine hydrolase targets of organophosphorus toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 9. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclophostin and Physostigmine as Acetylcholinesterase Inhibitors
An objective guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of two distinct acetylcholinesterase inhibitors.
This guide provides a detailed comparative study of Cyclophostin and physostigmine, two potent inhibitors of acetylcholinesterase (AChE). While both compounds target the same enzyme, they belong to different chemical classes—organophosphates and carbamates, respectively—which dictates their mechanism of action and kinetic properties. This document summarizes key experimental data, outlines detailed protocols for inhibitor analysis, and visualizes the underlying biochemical processes.
Quantitative Performance Data
The inhibitory potential of this compound and physostigmine against acetylcholinesterase has been quantified in various studies. The following tables summarize their half-maximal inhibitory concentrations (IC50) and other kinetic parameters. It is important to note that these values can vary based on the enzyme source and experimental conditions.
Table 1: IC50 Values for this compound and Physostigmine against Acetylcholinesterase
| Compound | Enzyme Source | IC50 | Reference |
| This compound | Housefly (CSMA strain) | 7.6 x 10⁻¹⁰ M | [1] |
| This compound | Brown Plant Hopper | 1.3 x 10⁻⁹ M | [1] |
| (±) this compound | Human | ~40 nM | [1] |
| Physostigmine | Human AChE | 0.117 ± 0.007 µM | [2] |
| Physostigmine | Human Erythrocyte AChE | 0.15 µM | [3] |
Table 2: Kinetic Constants for this compound and Physostigmine
| Compound | Enzyme Source | Parameter | Value | Reference |
| (±) this compound | Human AChE | Kᵢ | 0.048 µM | [4] |
| (±) this compound | Human AChE | k₂ | Varies little among analogs | [1] |
| Phenserine (Physostigmine analog) | Human Erythrocyte AChE | Kᵢ (noncompetitive) | 0.048 µM | [4] |
| Tolserine (Physostigmine analog) | Human Erythrocyte AChE | Kᵢ (partial non-competitive) | 4.69 nM | [5] |
Mechanism of Action: A Tale of Two Inhibitors
This compound and physostigmine inhibit acetylcholinesterase through distinct chemical interactions with the enzyme's active site.
This compound: An Irreversible Organophosphate Inhibitor
This compound, an organophosphate, acts as an irreversible inhibitor of acetylcholinesterase.[6][7] The mechanism involves the phosphorylation of the serine residue within the catalytic triad of the enzyme's active site.[8] This covalent modification is extremely stable, rendering the enzyme non-functional.[8] The slow rate of hydrolysis of the phosphorylated enzyme effectively leads to its permanent inactivation.[8]
Physostigmine: A Reversible Carbamate Inhibitor
Physostigmine is a carbamate that functions as a reversible inhibitor of acetylcholinesterase.[9] Its mechanism involves the carbamylation of the serine residue in the enzyme's active site.[8][10] Unlike phosphorylation, the carbamylated enzyme can undergo hydrolysis, which regenerates the active enzyme.[10] This process is significantly slower than the hydrolysis of acetylcholine but much faster than the dephosphorylation of organophosphate-inhibited enzymes, leading to a "pseudo-irreversible" or slowly reversible inhibition.[10]
Signaling Pathway: The Consequence of Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase by either this compound or physostigmine leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[11][12] This excess acetylcholine results in the overstimulation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic membrane, leading to a range of physiological effects.[11][13]
References
- 1. The First Total Synthesis of (±) this compound and (±) Cyclipostin P: Inhibitors of the Serine Hydrolases Acetyl Cholinesterase and Hormone Sensitive Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
cross-reactivity profile of Cyclophostin with other esterase enzymes
For Researchers, Scientists, and Drug Development Professionals
Cyclophostin, a naturally occurring organophosphate isolated from Streptomyces lavendulae, is a highly potent inhibitor of acetylcholinesterase (AChE). Its unique bicyclic structure and mechanism of action have garnered significant interest in the fields of insecticide research and neuropharmacology. This guide provides a comparative analysis of this compound's cross-reactivity profile with other key esterase enzymes, supported by available experimental data and detailed methodologies.
Executive Summary
This compound exhibits remarkable selectivity for acetylcholinesterase. The defining characteristic of its cross-reactivity profile is the profound influence of the alkyl substituent on the phosphate center. While this compound, with its methyl group, is a nanomolar inhibitor of AChE, it is notably inactive against hormone-sensitive lipase (HSL). Conversely, its long-chain alkyl phosphate analogs, known as Cyclipostins, are potent inhibitors of HSL. Data on the direct inhibitory activity of this compound against other mammalian esterases, such as butyrylcholinesterase (BChE) and carboxylesterases, is limited in publicly available literature. However, analogs of this compound have demonstrated inhibitory effects against various microbial lipases and carboxylesterases, suggesting a broader, albeit nuanced, interaction with the esterase enzyme family.
Quantitative Inhibition Profile
The inhibitory potency of this compound and its analogs is summarized in the table below. The data highlights the stark contrast in activity based on the target enzyme and the chemical structure of the inhibitor.
| Inhibitor | Target Enzyme | Source | IC50 Value | Reference |
| This compound | Acetylcholinesterase (AChE) | Human | ~40-45 nM | [1] |
| This compound | Acetylcholinesterase (AChE) | Housefly | 0.76 nM | [1] |
| This compound | Hormone-Sensitive Lipase (HSL) | - | Inactive | [1] |
| Cyclipostin P (C16 alkyl analog) | Hormone-Sensitive Lipase (HSL) | - | Potent Inhibitor | |
| This compound Analogs (CyC₁₇) | Carboxylesterase (CaeA) | M. tuberculosis | Target Identified | [2][3] |
| This compound Analogs (CyC₁₇) | Thioesterase (TesA) | M. tuberculosis | Target Identified | [2] |
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor of serine hydrolases. The phosphate ester moiety of this compound is attacked by the catalytic serine residue in the active site of the enzyme, leading to the formation of a stable, covalent phosphyl-enzyme complex. This effectively inactivates the enzyme.
In the context of its primary target, acetylcholinesterase, this inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft. The excess acetylcholine results in the hyperstimulation of postsynaptic nicotinic and muscarinic receptors, leading to cholinergic crisis.
Experimental Protocols
The primary method for determining the inhibitory activity of this compound against acetylcholinesterase is the Ellman's assay.
Ellman's Assay for Acetylcholinesterase Inhibition
Principle: This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
This compound (or other inhibitor) solution at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
DTNB solution
-
-
Inhibitor Incubation: Add the this compound solution at different concentrations to the respective wells. For the control wells, add the solvent used to dissolve the inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a highly potent and selective inhibitor of acetylcholinesterase, with its activity being significantly influenced by the nature of the alkyl group on its phosphate moiety. This distinct selectivity profile, particularly its lack of activity against hormone-sensitive lipase, makes it a valuable tool for studying cholinergic systems and a lead compound for the development of specific AChE inhibitors. While data on its cross-reactivity with a broader range of mammalian esterases remains to be fully elucidated, the inhibitory profile of its analogs against microbial enzymes suggests a complex and tunable interaction with the esterase superfamily. Further research is warranted to fully map the cross-reactivity of this compound against other key esterases such as butyrylcholinesterase and various carboxylesterases to better understand its potential off-target effects and to refine its application in both research and therapeutic development.
References
A Comparative Analysis of the Structure-Activity Relationships of Cyclophostin and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Cyclophostin, a natural bicyclic organophosphate, and its synthetic analogs represent a compelling class of serine hydrolase inhibitors with a diverse range of biological activities.[1] This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by quantitative data and detailed experimental protocols. The unique bicyclic core of this compound, featuring a phosphate triester fused to a lactone ring, has been a focal point for synthetic modifications to explore and modulate its inhibitory potency and selectivity.[2]
Structure-Activity Relationship Analysis
The inhibitory activity of this compound and its analogs is intrinsically linked to their chemical structure. The core bicyclic phosphate triester is crucial for its primary function as an inhibitor of acetylcholinesterase (AChE).[1] However, modifications to this core and peripheral functional groups have yielded analogs with altered target selectivity, potency, and overall biological profiles.
Key structural modifications and their impact on activity include:
-
Bicyclic vs. Monocyclic Core: While the natural this compound possesses a bicyclic structure, studies have revealed that a 7-membered monocyclic phosphonate ring is sufficient for biological activity.[2] This finding has opened avenues for the synthesis of simpler, more accessible analogs.
-
Phosphate vs. Phosphonate: The replacement of the phosphate group in this compound with a phosphonate moiety has been a significant area of investigation. Phosphonate analogs have demonstrated potent and selective inhibition of microbial lipases.[3] This modification appears to shift the target preference from mammalian AChE to microbial serine hydrolases.
-
Stereochemistry: The stereochemistry at the phosphorus center and the C-5 carbon atom plays a critical role in the inhibitory potency. For instance, the trans diastereoisomer of bicyclic phosphonate analogs of this compound was found to be almost 10 times more potent against human AChE than the cis stereoisomer. This suggests that specific stereochemical arrangements are crucial for optimal interaction with the enzyme's active site.
-
Exocyclic Functionality: The presence of an ester functionality in conjugation with the enol-phosphate or phosphonate bond is essential for biological activity. Analogs lacking this feature exhibit significantly reduced or no inhibitory effect.
-
Lipophilic Side Chains: The introduction of long, lipophilic alkyl groups at the phosphate center, a characteristic of the related Cyclipostins, dramatically shifts the enzyme selectivity from AChE to hormone-sensitive lipase (HSL) and other microbial lipases.[4] This highlights the importance of the side chain in dictating target specificity. For example, CyC₁₇, a Cyclipostin analog, exhibited the best extracellular antitubercular activity with a MIC₅₀ of 500 nM.[4]
-
Substituents on the Phosphonate Ring: The nature of the chemical group at the γ-carbon of the phosphonate ring significantly influences the inhibitory efficiency and selectivity towards different lipases. This allows for the fine-tuning of inhibitor specificity for a particular target enzyme.
Quantitative Data Summary
The following table summarizes the inhibitory activities (IC₅₀ values) of this compound and selected synthetic analogs against various enzymes.
| Compound/Analog | Target Enzyme | IC₅₀ Value | Reference |
| This compound (Natural) | Acetylcholinesterase (AChE) | 45 nM (human) | [1] |
| This compound Diastereomer | Acetylcholinesterase (AChE) | 40 nM (human) | |
| Bicyclic Phosphonate Analog (trans) | Acetylcholinesterase (AChE) | 3 µM | |
| Bicyclic Phosphonate Analog (cis) | Acetylcholinesterase (AChE) | 30 µM | |
| Monocyclic Phosphate Analog | Acetylcholinesterase (AChE) | 1 µM | |
| Monocyclic Phosphonate Analog | Acetylcholinesterase (AChE) | 26 µM | |
| Cyclipostin P | Hormone-Sensitive Lipase (HSL) | 0.42 µM | |
| CyC₇β | M. tuberculosis Antigen 85C | 85 ± 2 µM | [2] |
| CyC₈β | M. tuberculosis Antigen 85C | 121 ± 4 µM | [2] |
| CyC₁₇ | M. tuberculosis Antigen 85C | 187 ± 3 µM | [2] |
| CyC₁₇ | M. tuberculosis (extracellular) | 0.5 µM (MIC₅₀) | [5] |
| CyC₁₈(β) | M. tuberculosis (extracellular) | 1.7 µM (MIC₅₀) | [5] |
| CyC₇(β) | M. tuberculosis (extracellular) | 16.6 µM (MIC₅₀) | [5] |
| CyC₇(α) | M. tuberculosis (extracellular) | 92.6 µM (MIC₅₀) | [5] |
| CyC₇(α) | M. tuberculosis (intracellular) | 4.5 µM (MIC₅₀) | [5] |
| CyC₇(β) | M. tuberculosis (intracellular) | 3.1 µM (MIC₅₀) | [5] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)
This protocol is a generalized procedure based on the Ellman method.
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine (ATC) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known AChE inhibitor)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare fresh Working Reagent by mixing the Assay Buffer, DTNB, and ATC.
-
Add a specific volume of the test compound solution to the wells of the 96-well plate.
-
Add the AChE enzyme solution to the wells containing the test compounds.
-
Incubate the plate at room temperature for a defined period (e.g., 2 minutes).
-
Initiate the reaction by adding the Working Reagent to all wells.
-
Immediately measure the initial absorbance at 412 nm ((A₄₁₂)initial).
-
Continue to incubate the plate at room temperature.
-
After a specific time (e.g., 10 minutes), measure the final absorbance ((A₄₁₂)final).
-
Calculate the AChE activity and the percentage of inhibition using appropriate formulas.
Pancreatic Lipase Inhibition Assay (Spectrophotometric)
This protocol is a generalized procedure using p-nitrophenyl palmitate (p-NPP) as a substrate.[6][7]
Materials:
-
96-well microplate
-
Porcine pancreatic lipase (PPL) enzyme solution
-
p-nitrophenyl palmitate (p-NPP) substrate solution
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Orlistat)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add the Tris-HCl buffer, test compound solution, and PPL enzyme solution to the wells of a 96-well plate.
-
Mix the contents thoroughly and incubate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the p-NPP substrate solution to the wells.
-
Incubate the plate at 37°C for another defined period (e.g., 7 minutes).
-
Measure the absorbance of the solution at 405 nm.
-
Prepare control (with solvent instead of test compound) and blank (without enzyme) wells.
-
Calculate the percentage of pancreatic lipase inhibition using the formula: I% = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) x 100
Visualizations
Signaling Pathway: Serine Hydrolase Inhibition
The primary mechanism of action for this compound and its analogs is the irreversible inhibition of serine hydrolases. This occurs through the covalent modification of the catalytic serine residue in the enzyme's active site. The phosphate or phosphonate group of the inhibitor acts as an electrophile, which is attacked by the nucleophilic hydroxyl group of the serine residue. This forms a stable, covalent adduct, rendering the enzyme inactive.
References
- 1. The first total synthesis of (±)-cyclophostin and (±)-cyclipostin P: inhibitors of the serine hydrolases acetyl cholinesterase and hormone sensitive lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclipostins and this compound analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and kinetic evaluation of this compound and Cyclipostins phosphonate analogs as selective and potent inhibitors of microbial lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclipostins and this compound analogs as promising compounds in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Cyclophosphamide
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of Cyclophosphamide, a potent cytotoxic and hazardous drug. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel.
Cyclophosphamide is a powerful antineoplastic agent that presents significant health risks upon exposure.[1] It is classified as a human carcinogen and can cause genetic defects, damage fertility or the unborn child, and cause harm to breast-fed children.[2][3][4] Exposure can occur through inhalation, skin contact, and ingestion.[1][5] Therefore, stringent safety measures are imperative.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against Cyclophosphamide exposure. The following table summarizes the required PPE for various handling scenarios.
| Task | Required Personal Protective Equipment |
| Weighing and Reconstituting Powder | - Disposable, back-closure gown or protective suit- Double nitrile gloves- NIOSH-approved respirator with a combination filter cartridge- Full-face shield- Hair covering- Shoe covers |
| Administering to Animals | - Disposable, back-closure gown or protective suit- Double nitrile gloves- Surgical mask and safety goggles or face shield- Hair covering- Shoe covers |
| Handling Animal Waste (within 48-72 hours of administration) | - Disposable, back-closure gown or protective suit- Double nitrile gloves- N-95 respirator or PAPR (if not in a ventilated cabinet)- Safety goggles or face shield |
| General Laboratory Work in Designated Area | - Lab coat- Single pair of nitrile gloves- Safety glasses |
| Spill Cleanup | - Disposable, back-closure gown or protective suit- Double nitrile gloves- NIOSH-approved respirator with a combination filter cartridge- Chemical safety goggles or face shield- Shoe covers |
Note: Always consult your institution's specific Standard Operating Procedures (SOPs) and the chemical's Safety Data Sheet (SDS) for the most current and detailed PPE requirements.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A designated area must be established for working with Cyclophosphamide.[5] This area should be clearly marked with warning signs. All handling of powdered Cyclophosphamide, including weighing and reconstitution, must be performed within a certified chemical fume hood or a Class II Type B biological safety cabinet (BSC).[5]
Preparation and Administration Workflow:
Experimental Protocol for Animal Dosing:
-
Preparation: All preparation of Cyclophosphamide, including weighing and diluting, must occur in a chemical fume hood or a Class II Type B BSC over absorbent pads.[6][7]
-
Animal Housing: Animals must be housed in a designated and clearly labeled area.[5][8] Use fresh micro-isolator caging at the time of administration.[8]
-
Administration: When administering Cyclophosphamide to animals, work should be conducted in a BSC.[6] Animals should be properly restrained.[6]
-
Post-Administration Care: Animals are considered hazardous for a minimum of 48-72 hours after administration, as the drug and its metabolites are excreted.[5][6][7] Cages must be labeled with the agent's name, dose, and date of administration.[8] Bedding changes should occur 48 hours after administration and be handled as hazardous waste.[6][7]
Decontamination and Disposal Plan: Mitigating Residual Risks
Proper decontamination and disposal are crucial to prevent secondary exposure.
Decontamination Protocol:
-
Work Surfaces: All surfaces and equipment that may have come into contact with Cyclophosphamide must be decontaminated.[5] Clean the area with a detergent solution, followed by a thorough rinse with water.[5] Some protocols recommend a 10% bleach solution.[8]
-
Spills: In the event of a spill, restrict access to the area immediately.[8] Trained personnel wearing appropriate PPE should clean the spill using absorbent pads.[7] The area should then be decontaminated as described above.
Disposal Plan:
All materials contaminated with Cyclophosphamide are considered hazardous waste and must be disposed of accordingly.[5]
| Waste Type | Disposal Procedure |
| Unused Cyclophosphamide and Empty Containers | Collect for disposal through the institution's Environmental Health and Safety office as EPA-regulated hazardous waste.[8] |
| Contaminated PPE (gowns, gloves, masks, etc.) | Double-bag in sealed, transparent bags and dispose of as hazardous waste.[5] |
| Sharps (needles, syringes) | Dispose of immediately in an approved sharps container.[5] |
| Animal Bedding and Waste | Handle in a way that minimizes dust and aerosols, preferably within a dump station or BSC.[8] Bag in red biohazard bags for disposal as hazardous waste.[8] |
| Contaminated Labware (e.g., disposable pads, wipes) | Place in a sealed plastic bag and dispose of as chemical waste.[7] |
Do not allow Cyclophosphamide or contaminated waste to enter the environment.[5] All waste containers must be clearly labeled as hazardous.[5]
By strictly adhering to these guidelines, you can significantly minimize the risks associated with handling Cyclophosphamide and ensure a safe research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety professionals with any questions.
References
- 1. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 2. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. einsteinmed.edu [einsteinmed.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
